(-)-Sophoridine
Description
Natural Occurrence and Botanical Sources of Sophoridine
Sophoridine is predominantly found in plants belonging to the Leguminosae (Fabaceae) family. dovepress.comnih.gov It can be isolated from various parts of these plants, including the roots, seeds, stems, and leaves. dovepress.comncats.io The concentration of sophoridine can vary depending on the plant species, the specific part of the plant, and even the growing season. dovepress.com
Table 1: Botanical Sources of Sophoridine
| Botanical Source | Family | Plant Part(s) |
|---|---|---|
| Sophora flavescens Aiton | Leguminosae | Roots, Seeds |
| Sophora alopecuroides L. | Leguminosae | Aerial parts, Roots, Seeds |
| Sophora viciifolia Hance | Leguminosae | Flowers, Seeds |
Sophora flavescens, commonly known as "Ku Shen," is a well-documented source of sophoridine. dovepress.comontosight.ai The roots of this plant are particularly rich in various alkaloids, including sophoridine. scielo.br Extraction processes often involve the use of solvents to isolate sophoridine and other related alkaloids like matrine (B1676216) and oxymatrine (B1678083). tandfonline.comtandfonline.com Studies have detailed methods for the simultaneous extraction and separation of these compounds using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC). tandfonline.comresearchgate.net More than 2 grams of sophoridine can be extracted from 1 kilogram of Sophora flavescens. frontiersin.org
Sophora alopecuroides is another significant botanical source of sophoridine. dovepress.comfrontiersin.org The compound has been isolated from the aerial parts, roots, and seeds of this plant. ncats.ioacs.orgresearchgate.net Research has identified sophoridine as one of the main active constituents of Sophora alopecuroides. frontiersin.orgnih.gov Extraction and isolation from this species have been achieved through methods like thin-layer chromatography and column chromatography, leading to the identification of sophoridine alongside other alkaloids such as matrine and oxymatrine. nih.govnih.gov
Sophoridine has also been successfully isolated from Sophora viciifolia. dovepress.comnih.gov Specifically, the flowers and seeds of this plant have been found to contain sophoridine. biocrick.comnih.gov Along with sophoridine, other known lupin alkaloids have been identified in the seeds of Sophora viciifolia. capes.gov.br
Euchresta japonica is another plant from which sophoridine can be isolated. frontiersin.orgncats.io It is recognized as a natural source of this quinolizidine (B1214090) alkaloid. nih.govpnrjournal.comnih.govresearchgate.net
Classification as a Quinolizidine Alkaloid
Sophoridine is classified as a quinolizidine alkaloid. dovepress.commedchemexpress.com This classification is based on its core chemical structure, which features a quinolizidine ring system. Specifically, it is a tetracyclic quinolizidine alkaloid, also known as allomatrine (B3037849) or (5-β)-matridin-15-one. dovepress.comnih.gov Its fundamental structure is composed of two dipiperidine rings that include two trivalent nitrogen atoms. nih.gov The tetracyclic bis-quinolizidine alkaloids are primarily found in the Sophora genus of the Leguminosae family. nih.gov
Historical Context of Sophoridine in Traditional Medicine Systems
Plants containing sophoridine, particularly those from the Sophora genus, have a long history of use in traditional medicine, especially in Traditional Chinese Medicine (TCM). scielo.brfrontiersin.org For instance, Sophora flavescens ("Ku Shen") has been traditionally used for a variety of ailments. scielo.br Similarly, Sophora alopecuroides ("Ku Dou Zi") has been used in TCM for its therapeutic properties. researchgate.net While traditional use focused on the whole plant or its crude extracts, modern research has identified sophoridine as one of the key bioactive components responsible for the pharmacological effects of these plants. dovepress.com In 2005, the China Food and Drug Administration approved sophoridine for the treatment of various cancers. frontiersin.orgnih.gov
Overview of Contemporary Academic Investigations on Sophoridine
Contemporary research into sophoridine has unveiled its diverse biological activities, positioning it as a compound of significant interest for therapeutic development. dovepress.comtandfonline.com Modern pharmacological studies have consistently demonstrated its potential in several key areas of biomedical research. nih.govnih.gov
Anti-Cancer Activities:
A significant body of research has focused on the anti-tumor properties of sophoridine across various cancer cell lines. dovepress.com Studies have shown its effectiveness against lung, liver, pancreatic, gastric, and colon cancers. dovepress.com The primary mechanisms of its anti-cancer action involve inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting cancer cell proliferation. nih.govpatsnap.com
For instance, in liver cancer cells, sophoridine has been found to suppress cell survival by modulating signaling pathways such as PTEN/PI3K/Akt and caspase-3/-9. dovepress.com It also influences the balance of apoptosis-regulating proteins Bcl-2 and Bax, leading to cancer cell death. dovepress.com In non-small cell lung cancer, sophoridine has been shown to inhibit tumor growth by activating the MAPKs signaling pathway. dovepress.com Furthermore, research indicates its ability to enhance the efficacy of chemotherapy drugs like cisplatin (B142131) in lung cancer cells. dovepress.com In colorectal cancer, sophoridine has been observed to inhibit cancer progression by targeting MAPKAPK2. aacrjournals.org It also induces cell cycle arrest and promotes autophagy in colorectal cancer cells. aacrjournals.org Molecular docking studies have also suggested a strong interaction between sophoridine and mTOR, a key protein in cell growth, with subsequent in vitro studies showing its cytotoxic effects on non-small cell lung cancer (NSCLC) cells through the downregulation of mTOR and NOTCH1 genes. ijper.org
Table 1: Investigated Anti-Cancer Effects of Sophoridine
| Cancer Type | Key Findings | Affected Signaling Pathways/Molecules | Reference(s) |
|---|---|---|---|
| Malignant Trophoblastic Tumors | Acceptable therapeutic effect in a multicenter clinical study. | Not specified in the provided text. | dovepress.com |
| Liver Cancer | Suppresses cancer cell survival, induces apoptosis. | PTEN/PI3K/Akt, caspase-3/-9, MMP-2/-9, Bcl-2/Bax, ROS accumulation | dovepress.com |
| Lung Cancer | Inhibits proliferation and colony formation, enhances cisplatin effects, inhibits tumor growth. | Hippo, p53, MAPKs, ROS, mTOR, NOTCH1 | dovepress.comijper.org |
| Colorectal Cancer | Inhibits growth, induces apoptosis and cell cycle arrest. | Mitochondrial apoptosis pathway (caspase-3, -7, -9, PARP), MAPKAPK2 | dovepress.comaacrjournals.org |
| Pancreatic Cancer | Down-regulates NF-κB protein expression. | NF-κB | mdpi.com |
Anti-Inflammatory and Immunomodulatory Effects:
Sophoridine has demonstrated significant anti-inflammatory properties by targeting key inflammatory pathways. patsnap.com Research has consistently shown its ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8). patsnap.comfrontiersin.orgnih.gov A primary mechanism for this is the suppression of the NF-κB signaling pathway, a critical regulator of the inflammatory response. patsnap.commdpi.com
Studies using models of lipopolysaccharide (LPS)-induced inflammation have shown that sophoridine can protect cells from injury and reduce the inflammatory response in various tissues, including the lungs and liver. dovepress.com It has been found to mitigate the expression of inflammatory mediators like CD14, p38, and iNOS. frontiersin.org Furthermore, sophoridine has been shown to alleviate inflammatory responses by suppressing both the NF-κB and MAPK (p38 and JNK) pathways. dovepress.com In animal models of diarrhea, sophoridine exhibited anti-inflammatory effects by reducing levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and increasing the anti-inflammatory cytokine IL-10. mdpi.com
Table 2: Investigated Anti-Inflammatory Mechanisms of Sophoridine
| Model System | Key Findings | Affected Signaling Pathways/Molecules | Reference(s) |
|---|---|---|---|
| LPS-induced mouse macrophages | Inhibited production of TNF-α and IL-8. | Not specified in the provided text. | dovepress.com |
| LPS-induced lung injury mouse model | Alleviated inflammatory response. | NF-κB (p65, IκB), MAPK (p38, JNK) | dovepress.com |
| LPS-induced RAW264.7 cells | Suppressed inflammatory response. | CD14, p38, iNOS, TLR4/JNK | dovepress.comfrontiersin.org |
| E. coli-challenged diarrheal mice | Reduced fecal occult blood and serum pro-inflammatory cytokines, increased anti-inflammatory cytokine. | NF-κB p65, TNF-α, IL-1β, IL-6, IL-10 | mdpi.com |
Antiviral Activity:
Contemporary investigations have also explored the antiviral potential of sophoridine against a range of viruses. patsnap.com It has shown significant activity against enterovirus 71 (EV71) and coxsackievirus B3 (CVB3). dovepress.com The antiviral mechanism often involves the inhibition of viral replication. patsnap.com For example, in the case of Hepatitis B virus (HBV), sophoridine has been reported to reduce the levels of HBsAg and intracellular HBV DNA. dovepress.com Its anti-HBV effect may be linked to the downregulation of the mRNA expression of several components of the p38 MAPK pathway and an increase in the methylation of HBV DNA. dovepress.com Sophoridine has also demonstrated antiviral activity against Herpes Simplex Virus Type 1 (HSV-1) by inhibiting viral replication through the blockade of cellular PI3K/Akt and p38 MAPK pathways. frontiersin.org
Table 3: Investigated Antiviral Effects of Sophoridine
| Virus | Key Findings | Affected Signaling Pathways/Molecules | Reference(s) |
|---|---|---|---|
| Enterovirus 71 (EV71) | Significant antiviral activity when cells were pretreated. | Not specified in the provided text. | dovepress.com |
| Coxsackievirus B3 (CVB3) | Noted as a target for sophoridine's antiviral activity. | Not specified in the provided text. | dovepress.com |
| Hepatitis B Virus (HBV) | Inhibits HBV by reducing HBsAg and intracellular HBV DNA. | p38 MAPK, TRAF6, ERK1, NLRP10, caspase-1, HBV DNA methylation | dovepress.com |
| Herpes Simplex Virus Type 1 (HSV-1) | Inhibits viral replication. | PI3K/Akt, p38 MAPK | frontiersin.org |
Cardiovascular Effects:
Research has also shed light on the cardioprotective effects of sophoridine. cas.cz In a rat model of chronic heart failure, sophoridine was found to improve cardiac function by enhancing Ca2+-induced Ca2+ transients, a process critical for heart muscle contraction. dovepress.comcas.cz This improvement was associated with the up-regulation of the dihydropyridine (B1217469) receptor (DHPR), an L-type calcium channel. dovepress.comcas.cz These findings suggest that sophoridine could be a potential therapeutic agent for heart failure. cas.cz
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2R,9R,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h11-13,15H,1-10H2/t11-,12-,13-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBXGIUJOOQZMP-BHPKHCPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CCCN4C3C(CCC4)CN2C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]3CCCN4[C@H]3[C@H](CCC4)CN2C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60218927 | |
| Record name | Sophoridin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60218927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6882-68-4 | |
| Record name | (-)-Sophoridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6882-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Sophoridin | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006882684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sophoridin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60218927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sophoridine | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | SOPHORIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5S1M800J7 | |
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Biological Sources and Extraction Methodologies of Sophoridine
Plant Species Identification and Characterization for Sophoridine Content
Sophoridine is a secondary metabolite found predominantly in plants belonging to the Leguminosae (Fabaceae) family. dovepress.comnih.gov Several species across different genera are recognized as principal sources of this alkaloid.
The most prominent and widely studied sources are species within the Sophora genus. These include:
Sophora flavescens Ait : A well-known herb in traditional Chinese medicine, the roots of this plant are a primary source for sophoridine extraction. dovepress.comnih.govchemfaces.com The plant is also a source of other related alkaloids like matrine (B1676216) and oxymatrine (B1678083). researchgate.netnih.gov
Sophora alopecuroides L. : This species is a significant source of sophoridine, with the alkaloid being present in its seeds, roots, and aerial parts. dovepress.comresearchgate.netdovepress.comchemicalbook.com It is native to the desert and arid regions of northwest China. dovepress.com
Sophora viciifolia Hance : Also identified as a natural source of sophoridine. dovepress.comnih.gov
Sophora japonica L. : This species, another member of the Sophora genus, contains sophoridine. researchgate.netnih.gov
Sophora davidii : The seeds of this plant are particularly rich in quinolizidine (B1214090) alkaloids, including sophoridine. researchgate.netfrontiersin.org
Sophora moocrorftinan : This species is also noted as a source of sophoridine. chemicalbook.com
Beyond the Sophora genus, sophoridine has been isolated from other plants:
Euchresta japonica Benth : A member of the Fabaceae family, this plant is a known source of the compound. nih.govchemicalbook.com
Euchresta horsfieldii (Lesch.) Benn. : This species, also in the Fabaceae family, contains matrine-type alkaloids, including sophoridine. nih.govtjnpr.orgmdma.chimsc.res.insciencemadness.org
Oxytropis ochrocephala Bunge : This plant is another reported source of sophoridine. dovepress.com
Quantitative Analysis of Sophoridine Accumulation in Plant Tissues
The concentration of sophoridine varies significantly between different plant species and within the various tissues of a single plant. Quantitative analyses have been conducted to determine the distribution of this alkaloid, which is crucial for optimizing harvesting and extraction processes.
In Sophora alopecuroides , the seeds show a distinct distribution of alkaloids. Research indicates that the cotyledon contains the highest concentration of sophoridine at 5.16 mg/g, while the seed coat has the lowest at 2.25 mg/g. dovepress.comnih.gov Another study on Sophora alopecuroides L. var. alopecuroides found that in the total alkaloid extract, sophoridine constituted 33.07% in the aerial parts and 34.53% in the seeds. researchgate.net Analysis of the total alkaloids from Sophora alopecuroides Linn. showed a sophoridine content of 2.2%. dovepress.com
For Sophora flavescens , the roots are the primary tissue for alkaloid accumulation. dovepress.comchemfaces.com High-performance liquid chromatography (HPLC) analysis has revealed that the highest content of sophoridine, along with related alkaloids like oxymatrine and matrine, is found in the phloem of the root. nih.gov One quantitative study reported a sophoridine content of 0.031 mg/g in the root. tandfonline.comtandfonline.com In contrast, another report suggests that it is possible to extract more than 2 grams of sophoridine from 1 kilogram of dried Sophora flavescens root. nih.gov
The following table summarizes the quantitative findings on sophoridine content in various plant tissues.
| Plant Species | Plant Part | Sophoridine Content | Reference(s) |
| Sophora alopecuroides L. | Seed Cotyledon | 5.16 mg/g | dovepress.comnih.gov |
| Sophora alopecuroides L. | Seed Coat | 2.25 mg/g | dovepress.comnih.gov |
| Sophora alopecuroides L. var. alopecuroides | Aerial Parts | 33.07% of total alkaloid extract | researchgate.net |
| Sophora alopecuroides L. var. alopecuroides | Seeds | 34.53% of total alkaloid extract | researchgate.net |
| Sophora alopecuroides Linn. | Whole Plant | 2.2% of total alkaloids | dovepress.com |
| Sophora flavescens Ait | Root | 0.031 mg/g | tandfonline.comtandfonline.com |
| Sophora flavescens Ait | Root Phloem | Highest concentration relative to other root tissues | nih.gov |
Advanced Extraction Techniques for Sophoridine Isolation
The isolation of sophoridine from plant materials involves a series of extraction and purification steps. Methodologies have evolved from traditional solvent-based techniques to more advanced and efficient methods. researchgate.net
Conventional extraction of alkaloids has historically relied on methods like maceration, decoction, and reflux extraction using various solvents. researchgate.netnih.gov The choice of solvent is critical, with chloroform, dichloromethane, ethyl acetate, and acetone (B3395972) being commonly used. chemfaces.com
Modern approaches focus on optimizing these solvent-based methods to improve yield and efficiency. This includes the development of advanced techniques that often use less solvent and require shorter extraction times. researchgate.netnih.gov
Ultrasound-Assisted Extraction (UAE) : This technique utilizes the energy of ultrasonic waves to create cavitation in the solvent, disrupting plant cell walls and enhancing the release of intracellular compounds. mdpi.com UAE has been successfully applied to extract quinolizidine alkaloids from Sophora alopecuroides seeds and bioactive compounds from Sophora japonica. nih.govnih.gov The process can be optimized by adjusting parameters such as solvent concentration, temperature, time, and the liquid-to-solid ratio. mdpi.commdpi.com
Microwave-Assisted Extraction (MAE) : MAE uses microwave energy to rapidly heat the solvent and plant matrix, which increases the internal pressure within the plant cells, causing them to rupture and release the target compounds. nih.govphcogrev.com This method significantly reduces extraction time and solvent consumption. nih.gov While detailed studies on MAE for sophoridine are limited, research on the related alkaloid oxymatrine from Sophora flavescens identified optimal conditions, including the use of 60% ethanol (B145695) and a specific liquid-to-material ratio, demonstrating the potential of MAE for sophoridine extraction. nih.gov
Subcritical Water Extraction (SWE) : Also known as pressurized hot water extraction, this technique uses water at temperatures between 100°C and 374°C under pressure to maintain its liquid state. Under these conditions, water's polarity decreases, making it an effective solvent for less polar compounds like alkaloids. SWE has been successfully used to extract alkaloids, including sophoridine, from Sophora flavescens. nih.gov
Supercritical Fluid Extraction (SFE) : This method employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. nih.gov SFE is advantageous due to its low toxicity and the ease with which the solvent can be removed from the extract. researchgate.net It is particularly suitable for thermolabile compounds. researchgate.net
Following initial extraction, the crude extract contains a mixture of alkaloids and other plant metabolites, necessitating further purification. Chromatographic techniques are essential for isolating sophoridine to a high degree of purity.
Macroporous Resin Chromatography : This is often used as an initial clean-up and enrichment step. nih.gov The crude extract is passed through a column packed with macroporous resin, which adsorbs the target alkaloids. After washing away impurities, the alkaloids are desorbed using a suitable solvent. A study on alkaloids from Sophora alopecuroides found that AB-8 resin offered the best absorption and desorption capacity, significantly increasing the concentration of sophoridine, matrine, and oxymatrine in the extract. nih.gov
High-Performance Liquid Chromatography (HPLC) : HPLC, particularly in the reverse-phase (RP-HPLC) mode, is the most common method for the final purification and quantification of sophoridine. tandfonline.comtandfonline.com A C18 column is typically used as the stationary phase, with a mobile phase often consisting of a mixture of methanol, water, and an amine modifier like diethylamine (B46881) to improve peak shape. tandfonline.comtandfonline.comresearchgate.net
Preparative HPLC : For isolating larger quantities of pure sophoridine, preparative HPLC is employed. tandfonline.comtandfonline.com This technique uses larger columns and higher flow rates than analytical HPLC to separate and collect the desired compound. researchgate.net
Capillary Electrophoresis (CE) : CE is another high-resolution separation technique that has been successfully applied to the simultaneous determination of sophoridine and other related alkaloids in plant extracts and preparations. nih.govbas.bg
The table below provides a summary of the advanced extraction and purification techniques discussed.
| Technique | Principle | Application for Sophoridine | Reference(s) |
| Extraction | |||
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. | Extraction of quinolizidine alkaloids from Sophora species. | nih.govnih.govtandfonline.com |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid, targeted heating of the solvent and matrix. | Efficient extraction of related alkaloids from Sophora flavescens. | researchgate.netnih.govgoogle.com |
| Subcritical Water Extraction (SWE) | Uses pressurized hot water as a tunable and environmentally friendly solvent. | Extraction of alkaloids from Sophora flavescens. | nih.gov |
| Purification | |||
| Macroporous Resin Chromatography | Separates and enriches compounds based on adsorption/desorption properties. | Enrichment of sophoridine and other alkaloids from Sophora alopecuroides extract. | nih.gov |
| Reverse-Phase HPLC (RP-HPLC) | Separates compounds based on their hydrophobicity using a non-polar stationary phase. | Final purification and quantification of sophoridine. | tandfonline.comtandfonline.comresearchgate.net |
| Capillary Electrophoresis (CE) | Separates ions based on their electrophoretic mobility in an electric field. | Separation and determination of sophoridine in complex mixtures. | nih.govbas.bg |
Factors Influencing Sophoridine Content in Plant Materials
The accumulation of sophoridine in plants is not static; it is influenced by a range of endogenous and exogenous factors. Understanding these variables is key to maximizing the yield of the compound from natural sources.
Genetic and Developmental Factors : The specific plant part is a primary determinant of sophoridine concentration. For instance, in Sophora alopecuroides seeds, the cotyledon has a significantly higher concentration than the seed coat. dovepress.comnih.gov In Sophora flavescens roots, the phloem tissue is the main site of accumulation. nih.gov The developmental stage of the plant also plays a crucial role. The sophoridine content in Sophora flavescens roots has been observed to increase as the growing season progresses. dovepress.comnih.gov Furthermore, the mode of propagation can have an impact, with asexual reproduction reportedly leading to higher sophoridine levels in the roots of S. flavescens. dovepress.comnih.gov
Environmental and Geographic Factors : The environment in which a plant grows can significantly affect its secondary metabolism. A study on Sophora flavescens revealed that geographic location was a more influential factor than plant age in shaping the rhizosphere bacterial communities. frontiersin.org This is significant because these microbial communities were found to be remarkably correlated with the content of sophoridine and other alkaloids in the roots. frontiersin.org
Post-Harvest Processing : The handling and processing of plant material after harvesting can dramatically alter the chemical profile. For Sophora alopecuroides seeds, different traditional processing methods, such as frying or processing with wine or vinegar, were found to cause significant variations in the content of sophoridine and other alkaloids. scielo.br For example, processing with vinegar led to a more than seven-fold increase in sophoridine content compared to the unprocessed seeds. scielo.br
Biosynthesis and Metabolic Pathways of Sophoridine
Elucidation of Proposed Biosynthetic Routes for Quinolizidine (B1214090) Alkaloids
The biosynthesis of all quinolizidine alkaloids, including sophoridine, begins with the amino acid L-lysine. frontiersin.org The general pathway has been investigated through tracer experiments with labeled precursors, which have helped to map the flow of atoms from the initial precursor to the final complex alkaloid structure. nih.gov
The foundational steps of the QA biosynthetic pathway are as follows:
Decarboxylation of L-Lysine : The process is initiated by the enzymatic decarboxylation of L-lysine to form the diamine cadaverine (B124047). mdpi.comresearchgate.net This is considered the first committed step in QA biosynthesis. nih.gov
Oxidative Deamination : Cadaverine undergoes oxidative deamination, a reaction catalyzed by a copper amine oxidase, to yield 5-aminopentanal (B1222117). mdpi.com
Cyclization : 5-aminopentanal spontaneously cyclizes to form the unstable imine, Δ¹-piperideine. mdpi.comcaltech.edu
Formation of the Tetracyclic Core : The formation of the characteristic four-ring structure of tetracyclic QAs like sophoridine is thought to derive from the condensation of three molecules of cadaverine (via their Δ¹-piperideine equivalent). caltech.educdnsciencepub.com The precise intermediates and cyclization sequence leading to the various QA skeletons, such as the matrine-type framework to which sophoridine belongs, are complex. The proposed biogenesis of matrine (B1676216) suggests a series of cyclizations and reductions from intermediates derived from Δ¹-piperideine. cdnsciencepub.com Sophoridine (5R,6S,7R,11R) is a stereoisomer of other matrine-type alkaloids like matrine (5R,6S,7S,11R) and allomatrine (B3037849) (5R,6R,7S,11R). cdnsciencepub.com The different stereochemistries likely arise from the reduction of specific iminium ion intermediates or through enzymatic epimerization at key chiral centers (C-6 and C-7) during the biosynthetic process. cdnsciencepub.com
The primary site of QA biosynthesis in plants like Lupinus has been identified as the leaf chloroplasts, where the initial enzymes of the pathway are localized. mdpi.comnih.gov The synthesized alkaloids are then transported throughout the plant via the phloem. mdpi.com
Enzymatic Mechanisms Involved in Sophoridine Formation
The formation of sophoridine is governed by a series of specific enzymatic reactions. While not every enzyme in the pathway to sophoridine itself has been individually characterized, research on QA biosynthesis in Sophora and related genera has identified key enzyme classes responsible for the major transformations. frontiersin.orgresearchgate.net
| Enzyme | Abbreviation | Function | Precursor | Product |
| Lysine (B10760008) Decarboxylase | LDC | Catalyzes the decarboxylation of L-lysine, the first committed step in the pathway. nih.gov | L-Lysine | Cadaverine |
| Copper Amine Oxidase | CAO | Catalyzes the oxidative deamination of cadaverine. mdpi.com | Cadaverine | 5-Aminopentanal |
| 17-Oxosparteine (B1663948) Synthase | - | An enzyme involved in the later stages of forming the initial tetracyclic QA skeleton (sparteine) from piperideine units. nih.gov | Δ¹-piperideine derived intermediates | 17-Oxosparteine |
| Acyltransferases | e.g., HMT/HLT | Responsible for modification of the QA skeleton, such as esterification, which produces diverse QA structures. While not directly forming the sophoridine core, they exemplify the tailoring reactions in QA pathways. nih.govresearchgate.net | Hydroxylated QA skeletons | QA esters |
Studies on Lupinus polyphyllus have shown that lysine decarboxylase and 17-oxosparteine synthase are both located in the chloroplast stroma. nih.gov This co-localization with the lysine biosynthetic pathway itself suggests an efficient metabolic channeling from the precursor to the final alkaloid products. nih.gov The stereochemical variations that give rise to sophoridine versus its isomers like matrine are likely controlled by stereospecific reductases or isomerases acting on advanced iminium intermediates in the pathway. cdnsciencepub.com
Precursor Identification and Metabolic Flux Analysis
The primary and unequivocal precursor for sophoridine and all quinolizidine alkaloids is the amino acid L-lysine . caltech.edu Tracer studies using isotopically labeled lysine and its immediate downstream product, cadaverine , have confirmed their direct incorporation into the matrine skeleton. cdnsciencepub.com Research indicates that three lysine units are ultimately required to assemble the C₁₅N₂ core of matrine-type alkaloids. cdnsciencepub.com
Metabolic Flux Analysis (MFA) is a powerful quantitative technique used to determine the rates (fluxes) of metabolic reactions within a biological system. rsc.org By using stable-isotope tracers, such as ¹³C-labeled glucose or amino acids, MFA can map the flow of carbon through metabolic networks and provide precise measurements of intracellular pathway activity. d-nb.infocreative-proteomics.com
While specific MFA studies exclusively targeting sophoridine production in Sophora species are not widely reported, the methodology is highly applicable. A ¹³C-MFA study would involve:
Feeding a ¹³C-labeled precursor (e.g., [U-¹³C]-L-lysine) to Sophora cell cultures or tissues.
Measuring the isotopic labeling patterns in downstream metabolites, including cadaverine, intermediate alkaloids, and sophoridine itself, using techniques like mass spectrometry (MS). d-nb.info
Using computational modeling to fit the labeling data to a network model of QA biosynthesis, thereby calculating the flux through each enzymatic step. rsc.org
This approach would allow researchers to identify rate-limiting steps in the pathway, understand how metabolic flux is partitioned between different QA products, and quantify the efficiency of sophoridine synthesis. For proliferating cells, typical uptake rates for precursor amino acids like glutamine are in the range of 30–100 nmol/10⁶ cells/h, and similar quantitative data could be obtained for lysine consumption in sophoridine synthesis. d-nb.info
Genetic Engineering Approaches for Enhanced Sophoridine Production
Genetic engineering offers a promising avenue for increasing the production of valuable plant secondary metabolites like sophoridine, either in the native plant or through microbial fermentation. scholarsresearchlibrary.com The core of this approach is the manipulation of genes encoding key biosynthetic enzymes. pressbooks.pub
Key strategies for enhancing sophoridine production include:
Downregulation of Competing Pathways : Metabolic engineering can be used to block or reduce flux into pathways that compete for the primary precursor, L-lysine. This would increase the pool of lysine available for sophoridine synthesis.
Heterologous Expression : The entire biosynthetic pathway could be transferred into a microbial host like Escherichia coli or yeast (Saccharomyces cerevisiae). This involves identifying all the necessary genes, cloning them, and expressing them in the host organism to reconstruct the pathway. ebsco.com This approach allows for large-scale, controlled production in fermenters, independent of agricultural constraints.
Enzyme Engineering : Individual enzymes in the pathway could be modified through protein engineering to improve their catalytic efficiency, stability, or substrate specificity, potentially leading to higher yields or even the creation of novel sophoridine derivatives. biorxiv.org
These genetic engineering techniques, which have been successfully applied to produce other complex pharmaceuticals and natural products, hold significant potential for creating sustainable and high-yield sources of sophoridine. scholarsresearchlibrary.comebsco.com
Pharmacological Activities and Underlying Molecular Mechanisms of Sophoridine
Anti-Cancer Effects of Sophoridine
Sophoridine exhibits broad-spectrum anti-cancer activities against various cancer cell lines, including those of the lung, pancreas, stomach, colon, and liver. dovepress.comnih.gov Its anti-tumor effects are primarily attributed to its ability to inhibit cancer cell proliferation and induce programmed cell death, also known as apoptosis. nih.govnih.gov
Inhibition of Cancer Cell Proliferation
Sophoridine has been shown to effectively inhibit the proliferation of a wide range of cancer cells. dovepress.comnih.gov Studies have demonstrated its ability to arrest the cell cycle at different phases, thereby halting the uncontrolled division of cancer cells. For instance, in pancreatic cancer cells, sophoridine induces cell cycle arrest at the S phase. researchgate.netnih.gov In gastric cancer cells, it has been observed to cause a G2/M phase arrest. scispace.com Furthermore, in human glioma U87MG cells, sophoridine also induces G2/M phase arrest. nih.gov
The inhibitory effect of sophoridine on cell proliferation is mediated through the regulation of various signaling pathways and cell cycle-related proteins. It has been found to down-regulate the expression of key proteins that drive cell cycle progression, such as Cyclin A, CDK2, and Cyclin D1. nih.gov In gastric cancer, sophoridine's inhibitory action is linked to the enhancement of Estrogen-related receptor gamma (ESRRG) expression, which in turn promotes the degradation of β-catenin. scispace.com Additionally, in colorectal cancer, sophoridine directly targets and inactivates MAPKAPK2 phosphorylation, a key player in cell growth and invasion. scispace.com
| Cell Line | Cancer Type | Effect on Cell Cycle | Key Molecular Targets |
| Pancreatic Cancer Cells (Miapaca-2, PANC-1) | Pancreatic Cancer | S Phase Arrest | ERK, JNK, Cyclin A, CDK2, Cyclin D1 |
| Gastric Cancer Cells (AGS, SGC7901) | Gastric Cancer | G2/M Phase Arrest | ESRRG, β-catenin |
| Glioma Cells (U87MG) | Brain Cancer | G2/M Phase Arrest | p27, CDK2 |
| Colorectal Cancer Cells | Colorectal Cancer | Not Specified | MAPKAPK2 |
Induction of Apoptosis in Malignant Cells
A crucial aspect of sophoridine's anti-cancer activity is its ability to induce apoptosis in malignant cells. dovepress.comnih.gov This programmed cell death is a key mechanism for eliminating cancerous cells without causing inflammation. Sophoridine triggers apoptosis through multiple interconnected pathways.
Sophoridine has been shown to activate the mitochondrial pathway of apoptosis, a major intrinsic route to programmed cell death. patsnap.com This is evidenced by its ability to decrease the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm. researchgate.netpatsnap.com The release of cytochrome c is a critical event that initiates the downstream activation of caspases. patsnap.com In human glioma U87MG cells, sophoridine was found to activate the mitochondrial pathway to induce apoptosis. frontiersin.org
The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. Sophoridine has been demonstrated to activate a cascade of these enzymes. Specifically, it upregulates the expression and activity of key executioner caspases, such as caspase-3 and caspase-7, as well as initiator caspases like caspase-8 and caspase-9. dovepress.comnih.gov The activation of caspase-3, in particular, has been highlighted in several studies. For instance, in pancreatic cancer cells, sophoridine treatment leads to increased levels of cleaved caspase-3. nih.gov Similarly, in human glioma U87MG cells and medulloblastoma cells, sophoridine upregulates the expression of both caspase-3 and caspase-8. frontiersin.org Research on colorectal cancer cells has also shown that sophoridine induces apoptosis through the activation of caspase-3, caspase-7, and caspase-9. researchgate.net
Sophoridine modulates the expression of several key proteins that regulate apoptosis. It has been consistently shown to down-regulate the expression of the anti-apoptotic protein Bcl-2 and up-regulate the expression of the pro-apoptotic protein Bax. dovepress.comnih.gov This shift in the Bax/Bcl-2 ratio is a critical factor in promoting apoptosis by increasing the permeability of the mitochondrial outer membrane. dovepress.com Furthermore, sophoridine has been found to increase the expression of Smac (Second mitochondria-derived activator of caspases), a protein that promotes apoptosis by inhibiting the inhibitors of apoptosis proteins (IAPs). nih.gov In human glioma U87MG cells, sophoridine treatment led to the downregulation of Bcl-2 and the upregulation of Smac. nih.gov
| Cancer Type | Apoptosis-Related Protein | Effect of Sophoridine |
| Pancreatic Cancer | Bcl-2 | Down-regulation |
| Pancreatic Cancer | Bax | Up-regulation |
| Lung Cancer | Bcl-2 | Down-regulation |
| Lung Cancer | Survivin | Down-regulation |
| Glioma | Bcl-2 | Down-regulation |
| Glioma | Survivin | Down-regulation |
| Glioma | Livin | Down-regulation |
| Glioma | Smac | Up-regulation |
| Liver Cancer | Bcl-2 | Down-regulation |
| Liver Cancer | Bax | Up-regulation |
Sophoridine has been shown to induce the accumulation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and redox imbalance. researchgate.netnih.gov While normal cells can typically manage ROS levels, the excessive production induced by sophoridine overwhelms the antioxidant capacity of cancer cells, triggering apoptotic pathways. explorationpub.com This ROS-dependent mechanism has been observed in various cancer types. For example, in pancreatic cancer cells, sophoridine-induced apoptosis and S-phase arrest are dependent on the generation of ROS, which in turn activates the JNK and ERK signaling pathways. researchgate.netnih.gov Similarly, in human glioma U87MG cells, sophoridine causes ROS generation and a reduction in glutathione (B108866) (GSH) content, a key antioxidant. nih.gov The accumulation of ROS can damage cellular components, including mitochondria, and further amplify the apoptotic signal. researchgate.net
Cell Cycle Arrest Mechanisms
Sophoridine demonstrates significant anti-tumor activity by inducing cell cycle arrest in various cancer cells. This process halts cell proliferation at different phases of the cell cycle, preventing the division and multiplication of malignant cells. The mechanism of action often involves the modulation of complex signaling pathways and regulatory proteins that govern cell cycle progression.
Arrest at G0/G1 Phase
Sophoridine has been shown to induce cell cycle arrest at the G0/G1 phase through various molecular mechanisms. In human bladder cancer cells, sophoridine treatment leads to G1-phase arrest by activating the PI3K/Akt/FoxO3a signaling pathway in a manner dependent on reactive oxygen species (ROS). noaa.gov Research on colorectal cancer cells also indicates that sophoridine can induce G0/G1 phase arrest by regulating the p53/p21 and CDK4/cyclin D1 pathways. researchgate.net One of the key mechanisms involves the downregulation of Cyclin D1 protein expression, which is a critical step for inducing cell cycle arrest in the G0/G1 phase. researchgate.net Furthermore, studies on derivatives of sophoridine have shown that they can cause an increase in the percentage of cells in the G1 phase, coupled with a decrease in the S-phase population, thereby inhibiting tumor cell proliferation. mdpi.com
Table 1: Research Findings on Sophoridine-Induced G0/G1 Phase Arrest
| Cell Line | Observed Effect | Underlying Mechanism | Citation |
|---|---|---|---|
| Bladder Cancer Cells | G1-phase arrest | ROS-dependent PI3K/AKT/FoxO3a pathway activation | noaa.gov |
| Colorectal Cancer Cells | G0/G1 phase arrest | Regulation of p53/p21 and CDK4/cyclin D1 | researchgate.net |
| General Cancer Cells | G0/G1 phase arrest | Downregulation of Cyclin D1 protein expression | researchgate.net |
| H22 Liver Tumor Cells | G1 cell cycle arrest | Not specified | mdpi.com |
Arrest at S Phase
The induction of S phase arrest is another significant anti-proliferative mechanism of sophoridine, particularly noted in pancreatic cancer. mdpi.com Studies on human pancreatic cancer cell lines, Miapaca-2 and PANC-1, revealed that sophoridine treatment leads to an accumulation of cells in the S phase. nih.govmedchemexpress.com This effect is primarily mediated through the sustained activation of the JNK and ERK signaling pathways, which is dependent on the generation of reactive oxygen species (ROS). nih.govnih.govresearchgate.net The activation of these MAPK signaling pathways by sophoridine effectively blocks pancreatic cancer cells in the S phase, thereby inhibiting their growth. nih.govdovepress.comscispace.com In vivo studies using mouse xenograft models have further confirmed that sophoridine can suppress the growth of pancreatic tumors, highlighting its potential as a therapeutic agent. medchemexpress.comnih.govresearchgate.net
Table 2: Research Findings on Sophoridine-Induced S Phase Arrest
| Cell Line | Observed Effect | Underlying Mechanism | Citation |
|---|---|---|---|
| Miapaca-2 (Pancreatic) | Increased S phase population from 26.23% to 38.67% | ROS-dependent JNK and ERK activation | nih.govmedchemexpress.com |
| PANC-1 (Pancreatic) | Increased S phase population from 29.56% to 39.16% | ROS-dependent JNK and ERK activation | nih.govmedchemexpress.com |
| Pancreatic Cancer Cells | S phase arrest | Activation of MAPK signaling pathways | mdpi.comnih.gov |
| Lewis Lung Cancer Cells | Partial S phase arrest | Sophoridine-stimulated RAW264.7 macrophage activity | frontiersin.org |
Arrest at G2/M Phase
Sophoridine effectively halts the proliferation of various cancer cells by inducing cell cycle arrest at the G2/M checkpoint. In gastric cancer cells, sophoridine causes G2/M arrest by inhibiting the repair of double-stranded DNA breaks. dovepress.comscispace.comfrontiersin.orgnih.gov This mechanism is associated with an increase in the expression of γH2AX, a marker for unrepaired DNA damage, and a decrease in RAD51, a key protein in homologous recombination repair. nih.gov This action not only inhibits cancer cell growth but also enhances the efficacy of other chemotherapeutic agents like cisplatin (B142131). dovepress.comscispace.comfrontiersin.orgnih.gov
In human glioma U87MG cells, sophoridine treatment leads to cell cycle blockage in the G2/M phase. nih.gov This arrest is achieved through the downregulation of crucial mitotic regulatory proteins, including p27 and CDK-2. nih.gov Similarly, in A549 lung cancer cells, sophoridine treatment results in G2/M phase arrest. dovepress.com The underlying mechanism involves the modulation of various proteins, including the downregulation of CDK-2. dovepress.com Studies have also shown that sophoridine-stimulated macrophages can induce G2/M arrest in lung cancer cells, suggesting an immune-modulatory component to its anti-cancer activity. frontiersin.org Furthermore, the downregulation of Cyclin B1 and CDK1 has been identified as a key mechanism through which sophoridine mediates G2/M cell cycle arrest. patsnap.com
Table 3: Research Findings on Sophoridine-Induced G2/M Phase Arrest
| Cell Line | Observed Effect | Underlying Mechanism | Citation |
|---|---|---|---|
| Gastric Cancer Cells (AGS, SGC7901) | G2/M phase arrest | Inhibition of double-stranded DNA break repair | dovepress.comscispace.comfrontiersin.orgnih.gov |
| Glioma U87MG Cells | G2/M phase arrest | Downregulation of p27 and CDK-2 | nih.gov |
| Lung Cancer A549 Cells | G2/M phase arrest | Downregulation of cycle-related protein CDK-2 | dovepress.com |
| General Cancer Cells | G2/M phase arrest | Downregulation of Cyclin B1 and CDK1 | patsnap.com |
| H460 Lung Cancer Cells | G2/M phase arrest | Induced by sophoridine-stimulated THP-1-derived macrophages | frontiersin.org |
Modulation of Cell Cycle Regulatory Proteins (e.g., Cyclin B1, CDK1, p27, CDK2, E2F1)
The ability of sophoridine to induce cell cycle arrest is intrinsically linked to its capacity to modulate the expression and activity of key cell cycle regulatory proteins. These proteins, including cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors, form a complex network that governs the orderly progression through the cell cycle.
Cyclin B1 and CDK1 : The Cyclin B1-CDK1 complex is a primary driver of entry into mitosis. atlasgeneticsoncology.org Sophoridine has been found to induce G2/M phase arrest by downregulating the expression of both Cyclin B1 and CDK1. patsnap.com This inhibition prevents the formation of the active complex required for the G2 to M phase transition. patsnap.combiorxiv.org
p27 and CDK2 : The protein p27 is a CDK inhibitor that primarily regulates the G1/S transition by binding to and inhibiting Cyclin E-CDK2 complexes. nih.govresearchgate.net However, in the context of sophoridine's effect on glioma cells, it was observed that sophoridine treatment led to a decrease in the levels of both p27 and CDK-2, which was associated with G2/M arrest. nih.gov In pancreatic cancer, sophoridine-induced S phase arrest is accompanied by a decrease in the expression of CDK2 and Cyclin A. nih.gov The downregulation of CDK2 is a recurring observation in sophoridine's mechanism, also noted in pathways leading to G0/G1 arrest. researchgate.netfrontiersin.org
E2F1 : E2F1 is a transcription factor that plays a crucial role in the G1/S transition by promoting the expression of genes required for DNA replication. oncotarget.com Research on human glioma U87MG cells has shown that sophoridine treatment can downregulate the expression of E2F1, contributing to its tumor-suppressive effects. nih.gov
Table 4: Modulation of Cell Cycle Regulatory Proteins by Sophoridine
| Protein | Effect of Sophoridine | Associated Cell Cycle Phase | Cancer Type/Cell Line | Citation |
|---|---|---|---|---|
| Cyclin B1 | Downregulation | G2/M | General | patsnap.com |
| CDK1 | Downregulation | G2/M | General | patsnap.com |
| p27 | Downregulation | G2/M | Glioma (U87MG) | nih.gov |
| CDK2 | Downregulation | G2/M, S, G0/G1 | Glioma, Pancreatic, Lung, Colon | researchgate.netnih.govdovepress.comfrontiersin.orgnih.gov |
| E2F1 | Downregulation | Not specified | Glioma (U87MG) | nih.gov |
| Cyclin D1 | Downregulation | G0/G1 | General | researchgate.netnih.gov |
Anti-Metastatic and Anti-Invasion Properties
A significant aspect of sophoridine's anti-cancer profile is its ability to inhibit metastasis and invasion, which are primary causes of cancer-related mortality. mdpi.comnih.gov Sophoridine achieves this by targeting multiple cellular pathways involved in cell migration, adhesion, and tissue remodeling.
Inhibition of Cell Migration
Sophoridine has been demonstrated to effectively inhibit the migration and invasion of various cancer cells. frontiersin.orgnih.gov In non-small cell lung cancer (NSCLC) cells (A549), sophoridine significantly inhibits cell migration, an effect linked to the downregulation of the mTOR and NOTCH1 pathways. ijper.orgijper.org
In gastric cancer, sophoridine suppresses cell migration and invasion by promoting the degradation of β-catenin through a pathway involving the Estrogen-related receptor gamma (ESRRG). frontiersin.orgnih.gov This action disrupts a key signaling pathway often implicated in cancer progression. researchgate.net Furthermore, studies on pancreatic cancer have shown that sophoridine can reduce the invasive ability of cells by down-regulating the expression of matrix metalloproteinase-2 (MMP-2) and MMP-9. dovepress.comfrontiersin.org These enzymes are crucial for degrading the extracellular matrix, a critical step in cell invasion. frontiersin.org An indole (B1671886) sophoridine derivative has also been shown to inhibit the migration and invasion of liver cancer cells by reducing the activity of the MAPK/ERK pathway. magtech.com.cn
Table 5: Research Findings on Sophoridine's Inhibition of Cell Migration and Invasion
| Cell Line/Cancer Type | Observed Effect | Underlying Mechanism | Citation |
|---|---|---|---|
| NSCLC (A549) | Significant inhibition of cell migration | Downregulation of mTOR and NOTCH1 axis | ijper.orgijper.org |
| Gastric Cancer | Inhibition of invasion and migration | ESRRG-mediated degradation of β-catenin | frontiersin.orgnih.gov |
| Pancreatic Cancer (capan-1) | Reduced cell invasion ability | Downregulation of MMP-2 and MMP-9 expression | dovepress.comfrontiersin.org |
| Liver Cancer | Inhibition of migration and invasion | Reduction of MAPK/ERK pathway activity (by derivative) | magtech.com.cn |
| Colon Cancer | Inhibition of invasion and migration | Direct binding to and inactivation of MAPKAPK2 | scispace.com |
Suppression of Matrix Metalloproteinases (MMP-2, MMP-9)
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM), a key process in tumor invasion and metastasis. mdpi.commdpi.com Sophoridine has been shown to inhibit the activity and expression of two key gelatinases, MMP-2 and MMP-9, which are often overexpressed in various cancers and are associated with poor prognosis. frontiersin.orgmdpi.com
In pancreatic cancer cells, sophoridine treatment resulted in a concentration-dependent downregulation of both MMP-2 and MMP-9 levels. frontiersin.org Similarly, in lung cancer cells, sophoridine was found to downregulate the expression of MMP-2 and MMP-9, contributing to the inhibition of cell proliferation and invasion. frontiersin.org This suppressive effect on MMPs suggests that sophoridine can interfere with the breakdown of the ECM, thereby hindering the ability of cancer cells to invade surrounding tissues and metastasize to distant organs. mdpi.com The inhibition of MMP-2 and MMP-9 by sophoridine represents a significant mechanism of its anti-cancer activity. frontiersin.org
Table 1: Effect of Sophoridine on MMP-2 and MMP-9 Expression in Cancer Cells
| Cell Line | Cancer Type | Effect on MMP-2 | Effect on MMP-9 | Reference |
|---|---|---|---|---|
| Capan-1 | Pancreatic Cancer | Downregulated | Downregulated | frontiersin.org |
| A549 | Lung Cancer | Downregulated | Downregulated | frontiersin.org |
Downregulation of Chemokine Receptors (e.g., CCR2)
Chemokine receptors and their ligands play a critical role in directing the migration of tumor cells and immune cells, thereby influencing tumor growth and metastasis. nih.govbiorxiv.org The C-C chemokine receptor type 2 (CCR2) and its ligand CCL2 are particularly implicated in the recruitment of monocytes and macrophages to the tumor microenvironment, which can promote tumor progression. biorxiv.orgnih.gov
Research has indicated that sophoridine can downregulate the expression of CCR2 in macrophages. researchgate.net This modulation of CCR2 expression by sophoridine suggests a potential mechanism for altering the tumor microenvironment by impeding the recruitment of pro-tumoral immune cells. nih.govresearchgate.net By downregulating CCR2, sophoridine may disrupt the signaling axis that facilitates the infiltration of these cells into the tumor, thereby contributing to its anti-cancer effects. researchgate.net
Modulation of Key Cellular Signaling Pathways in Cancer
Sophoridine exerts its anti-cancer effects by modulating several critical intracellular signaling pathways that are often dysregulated in cancer. These pathways control fundamental cellular processes such as proliferation, survival, and apoptosis.
NF-κB Signaling Pathway Inhibition
The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival. nih.govpatsnap.com In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. nih.gov Sophoridine has been shown to inhibit the NF-κB signaling pathway in various cancer models. frontiersin.orgnih.gov
In human medulloblastoma cells, sophoridine treatment significantly suppressed the protein expression of NF-κB. nih.gov This inhibition is a key part of its mechanism for suppressing cell growth in this type of brain tumor. nih.gov In pancreatic cancer cells, sophoridine was found to downregulate the expression of NF-κB p65. nih.govfrontiersin.org This action inhibits the proliferation and induces apoptosis in these cancer cells. nih.govfrontiersin.org By inhibiting the NF-κB pathway, sophoridine can effectively reduce the expression of downstream target genes that are involved in inflammation, cell proliferation, and survival, thereby exerting its anti-tumor effects. nih.govpatsnap.com
Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (ERK, JNK, p38MAPK)
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. researchgate.netmdpi.com The MAPK family includes three major subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. mdpi.com Sophoridine has been shown to modulate the activity of these kinases in different cancer contexts. frontiersin.orgnih.gov
In pancreatic cancer, sophoridine induces apoptosis through the continuous activation of JNK phosphorylation and causes S-phase cell cycle arrest via the ERK signaling pathway. frontiersin.org In non-small cell lung cancer, sophoridine promotes the M1 polarization of macrophages through a MAPK-mediated inflammatory pathway, which in turn inhibits tumor growth. nih.gov Furthermore, in endotoxemia mouse models, sophoridine has been observed to inhibit the phosphorylation of p38MAPK in lung tissue. frontiersin.org This diverse modulation of the MAPK pathways highlights the multifaceted role of sophoridine in cancer therapy. frontiersin.orgresearchgate.netnih.gov
Table 2: Modulation of MAPK Pathways by Sophoridine
| Pathway Component | Cancer/Model | Effect of Sophoridine | Outcome | Reference |
|---|---|---|---|---|
| ERK | Pancreatic Cancer | Activates phosphorylation | S-phase cell cycle arrest | frontiersin.org |
| JNK | Pancreatic Cancer | Activates phosphorylation | Apoptosis | frontiersin.org |
| p38MAPK | Endotoxemia Mouse Model | Inhibits phosphorylation | Reduced inflammation | frontiersin.org |
| MAPK Pathway | Non-Small Cell Lung Cancer | Mediates M1 macrophage polarization | Inhibition of tumor growth | nih.gov |
PI3K/AKT/mTOR Signaling Pathway Regulation
The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling network that governs cell growth, proliferation, survival, and metabolism. nih.govimrpress.com Dysregulation of this pathway is a common event in many human cancers, making it an attractive target for cancer therapy. nih.govresearchgate.net
Sophoridine has been identified as an inhibitor of the PI3K/AKT/mTOR pathway. frontiersin.orgijper.org In non-small cell lung cancer (NSCLC) cells, sophoridine exhibited a cytotoxic effect and caused the downregulation of the mTOR gene. ijper.org This inhibition of the mTOR axis by sophoridine is considered a potential mechanism for its anti-cancer activity in NSCLC. ijper.org By regulating this critical pathway, sophoridine can interfere with the fundamental processes that drive tumor growth and progression. frontiersin.orgresearchgate.net
p53 Signaling Pathway Activation
The p53 tumor suppressor protein, often called the "guardian of the genome," plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. creative-diagnostics.comcusabio.commdpi.com Activation of the p53 signaling pathway is a key strategy for cancer therapy. creative-diagnostics.comnih.gov
Sophoridine has been shown to activate the p53 signaling pathway in lung cancer cells. frontiersin.orgnih.gov Mechanistic studies revealed that sophoridine significantly activates both the Hippo and p53 signaling pathways. nih.gov In vivo studies have further demonstrated that sophoridine administration increases the expression of p53 protein in mice. frontiersin.org This activation of p53 by sophoridine enhances its anti-cancer effects, including the inhibition of lung cancer cell proliferation, invasion, and migration, and can also increase the sensitivity of cancer cells to other chemotherapeutic agents like cisplatin. frontiersin.orgnih.gov
Hippo Signaling Pathway Activation
Sophoridine has been shown to activate the Hippo signaling pathway, a crucial regulator of organ size and a tumor suppressor pathway. frontiersin.orgnih.govnih.gov In lung cancer cells, sophoridine's activation of the Hippo pathway, along with the p53 signaling pathway, contributes to the inhibition of cell proliferation and colony formation. frontiersin.orgnih.gov This activation leads to an increase in the expression of p53 in a steady state. frontiersin.org Furthermore, by activating the Hippo-YAP signaling pathway, sophoridine inhibits the expression of downstream target genes such as FOXM1, CYR61, CDX2, VEGF, and c-Myc. frontiersin.org This mechanism has been observed to enhance the efficacy of cisplatin in lung cancer cells. frontiersin.orgnih.gov
FOXM1, AP-1, and ESRRG/β-catenin Pathway Suppression
Sophoridine exerts its anti-tumor effects by suppressing several key oncogenic signaling pathways. It has been found to inhibit the Forkhead Box M1 (FOXM1), Activator Protein-1 (AP-1), and Estrogen-related receptor gamma (ESRRG)/β-catenin signaling pathways. frontiersin.orgresearchgate.net In human medulloblastoma cells, sophoridine significantly inhibits the expression of FOXM1, a key regulator of the cell cycle, as well as NF-κB and AP-1. frontiersin.orgresearchgate.net This inhibition of FOXM1, NF-κB, and AP-1 signaling pathways contributes to the suppression of medulloblastoma cell growth. frontiersin.org
In gastric cancer, sophoridine targets the ESRRG/β-catenin pathway. researchgate.net It promotes the degradation of β-catenin by enhancing the expression of ESRRG, which in turn exerts tumor-suppressive activities. researchgate.net This action also enhances the anti-tumor effect of cisplatin in gastric cancer cells. researchgate.net
TLR4/IRF3 and RAS/MEK/ERK Signaling Pathway Regulation
Sophoridine has been shown to regulate the Toll-like receptor 4 (TLR4)/interferon regulatory factor 3 (IRF3) and the RAS/mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) signaling pathways. In the context of gastric cancer, sophoridine suppresses macrophage-mediated immunosuppression through the TLR4/IRF3 pathway, which subsequently enhances the cytotoxic function of CD8+ T cells against cancer cells. nih.govmagtech.com.cn
The compound also demonstrates inhibitory effects on the RAS/MEK/ERK axis. In lenvatinib-resistant hepatocellular carcinoma, sophoridine has been found to suppress tumor growth by inhibiting this pathway, an effect linked to a decrease in VEGFR2 expression. frontiersin.orgmagtech.com.cn However, in other contexts, such as pancreatic cancer, sophoridine can activate the MAPK/ERK signaling pathway, leading to the phosphorylation of ERK1/2 and JNK, which in turn significantly inhibits the proliferation of cancer cells. frontiersin.org
PTEN/PI3K/Akt Pathway Modulation
Sophoridine modulates the PTEN/PI3K/Akt signaling pathway, a critical pathway in cell proliferation, survival, and metabolism. frontiersin.orgdovepress.com The phosphatase and tensin homolog (PTEN) is a tumor suppressor that negatively regulates the PI3K/Akt pathway. frontiersin.orgaginganddisease.orgnih.gov Sophoridine's anti-cancer effects are, in part, related to the promotion of the PTEN pathway and inhibition of the PI3K/Akt pathway. frontiersin.org In hepatocellular carcinoma cells, sophoridine has been shown to regulate the PTEN/PI3K/Akt signaling pathway, contributing to its anti-tumor activity. nih.govresearchgate.net The loss of PTEN can lead to resistance to ferroptosis by increasing the expression of SLC7A11 and subsequent GSH synthesis; by modulating this pathway, sophoridine can influence cancer cell survival. frontiersin.org
Reversal of Multidrug Resistance in Cancer Cells
Sophoridine has been investigated for its potential to reverse multidrug resistance (MDR) in cancer cells. dovepress.com Several studies have indicated that sophoridine can enhance the sensitivity of cancer cells to conventional chemotherapeutic drugs like cisplatin. frontiersin.orgnih.gov In gastric cancer, for example, sophoridine enhances the efficacy of cisplatin. researchgate.netnih.gov This effect is partly attributed to its ability to modulate pathways associated with drug resistance, such as the ESRRG/β-catenin pathway. researchgate.netfrontiersin.org By promoting β-catenin degradation and inhibiting the repair of double-stranded DNA breaks, sophoridine can lower the survival rate of gastric cancer cells and increase their susceptibility to cisplatin. frontiersin.org
Immunomodulatory Effects within the Tumor Microenvironment
Sophoridine exhibits immunomodulatory effects within the tumor microenvironment, which is a key factor in cancer progression and response to therapy. A significant aspect of this is its ability to influence macrophage polarization.
Modulation of M1/M2 Macrophage Polarization
Tumor-associated macrophages (TAMs) can exist in two main polarized states: the anti-tumor M1 phenotype and the pro-tumor M2 phenotype. oncotarget.comnih.gov Sophoridine has been shown to promote the polarization of macrophages towards the M1 phenotype. nih.gov In non-small cell lung cancer, sophoridine induces M1 macrophage polarization by activating the MAPK-mediated inflammatory pathway. dovepress.comnih.gov This shift in polarization leads to an increased expression of pro-inflammatory cytokines and the M1 surface marker CD86. dovepress.comnih.gov Sophoridine-stimulated M1 macrophages have been demonstrated to effectively induce apoptosis and inhibit the proliferation of lung cancer cells. nih.gov This modulation of macrophage polarization from a pro-tumor M2 state to an anti-tumor M1 state represents a key mechanism of sophoridine's anti-cancer activity. nih.govmdpi.com
Interactive Data Tables
Table 1: Sophoridine's Effect on Signaling Pathways
| Signaling Pathway | Effect of Sophoridine | Cancer Type(s) | Reference(s) |
| Hippo | Activation | Lung Cancer | frontiersin.orgnih.gov |
| FOXM1 | Suppression | Medulloblastoma | frontiersin.orgresearchgate.net |
| AP-1 | Suppression | Medulloblastoma | frontiersin.orgresearchgate.net |
| ESRRG/β-catenin | Suppression | Gastric Cancer | researchgate.netnih.gov |
| TLR4/IRF3 | Regulation | Gastric Cancer | nih.govmagtech.com.cn |
| RAS/MEK/ERK | Regulation/Suppression | Hepatocellular Carcinoma, Pancreatic Cancer | frontiersin.orgmagtech.com.cn |
| PTEN/PI3K/Akt | Modulation | Hepatocellular Carcinoma | frontiersin.orgnih.govresearchgate.net |
Table 2: Sophoridine's Immunomodulatory Effects
| Cellular Target | Effect of Sophoridine | Mechanism | Cancer Type(s) | Reference(s) |
| Macrophages | Promotes M1 Polarization | Activation of MAPK-mediated inflammatory pathway | Non-Small Cell Lung Cancer | dovepress.comnih.gov |
| CD8+ T Cells | Upregulates Cytotoxic Function | Suppression of macrophage-mediated immunosuppression via TLR4/IRF3 pathway | Gastric Cancer | nih.govmagtech.com.cn |
Enhancement of CD8+ T Cell Cytotoxic Function
Sophoridine has been shown to indirectly bolster the anti-tumor activity of the immune system by enhancing the cytotoxic capabilities of CD8+ T cells. Research indicates that sophoridine can modulate the tumor microenvironment, particularly by acting on tumor-associated macrophages (TAMs). Sophoridine-educated TAMs, polarized towards a pro-inflammatory M1 phenotype, subsequently increase the proliferation and cytotoxic function of CD8+ T cells. nih.gov This enhancement is characterized by the upregulation of key effector molecules. nih.gov
In studies related to gastric cancer, TAMs primed with sophoridine were found to increase the expression of Granzyme-B, Tumor Necrosis Factor-alpha (TNF-α), and Perforin in CD8+ T cells. nih.gov These molecules are critical for the direct killing of cancer cells by cytotoxic T lymphocytes. frontiersin.orgthermofisher.com Perforin creates pores in the target cell membrane, allowing granzymes to enter and trigger apoptosis, while TNF-α can induce cell death and has broader pro-inflammatory effects. thermofisher.com This action suggests that sophoridine helps to transform an immunosuppressive tumor microenvironment into one that supports a robust anti-cancer immune response led by cytotoxic T cells. nih.gov
Alleviation of CD8+ T Cell Function Exhaustion
In addition to boosting their killing capacity, sophoridine also appears to counteract the phenomenon of T cell exhaustion, a state of dysfunction that often arises in the tumor microenvironment due to chronic antigen stimulation. nih.govresearchgate.net Exhausted T cells are characterized by the upregulation of inhibitory receptors, such as Programmed cell death protein 1 (PD-1), T cell immunoglobulin and mucin-domain containing-3 (Tim-3), and Lymphocyte-activation gene 3 (Lag-3). frontiersin.orgbio-techne.com
Research has demonstrated that in the context of gastric cancer, sophoridine-primed TAMs lead to a downregulation in the expression of these exhaustion markers—PD-1, Tim-3, and Lag-3—on CD8+ T cells. nih.govresearchgate.net By alleviating the functional exhaustion of these crucial immune cells, sophoridine helps restore their ability to effectively target and eliminate tumor cells over a sustained period. nih.gov This mechanism is significant as T cell exhaustion is a major barrier to effective anti-tumor immunity. nih.govfrontiersin.org
Research on Specific Cancer Types
Lung Cancer (e.g., Non-Small Cell Lung Cancer)
Sophoridine has demonstrated notable anti-tumor effects in non-small cell lung cancer (NSCLC), which accounts for the majority of lung cancer cases. frontiersin.org Studies show that sophoridine inhibits the growth of NSCLC by inducing the polarization of macrophages to an M1 pro-inflammatory state through the activation of the MAPK signaling pathway. frontiersin.orgnih.gov In a Lewis lung cancer mouse model, sophoridine treatment significantly inhibited tumor growth and increased the expression of the M1 surface marker CD86 in tumor tissues. frontiersin.orgnih.gov
Furthermore, sophoridine has been found to enhance the efficacy of conventional chemotherapy agents like cisplatin against lung cancer cells. frontiersin.orgdovepress.com This synergistic effect is potentially mediated through the activation of the Hippo and p53 signaling pathways. frontiersin.orgdovepress.com Other research using the A549 NSCLC cell line has shown that sophoridine can inhibit cell migration and downregulate the mTOR and NOTCH1 genes, which are critical in cancer cell proliferation and survival. ijper.org Sophoridine also induces cell death in lung cancer cell lines by increasing intracellular reactive oxygen species (ROS) levels and blocking the cell cycle in the G2 phase. frontiersin.org
| Cell Line/Model | Key Findings | Underlying Mechanism |
|---|---|---|
| Lewis Lung Cancer (Mouse Model) | Inhibited tumor growth. frontiersin.orgnih.gov | Induced M1 macrophage polarization via MAPK pathway; increased CD86 expression. frontiersin.orgnih.gov |
| Lung Cancer Cells (in vitro) | Enhanced the anti-cancer effects of cisplatin. frontiersin.orgdovepress.com | Activation of Hippo and p53 signaling pathways. frontiersin.orgdovepress.com |
| A549 (NSCLC cell line) | Inhibited cell migration and induced cytotoxic effects. ijper.org | Downregulation of mTOR and NOTCH1 genes. ijper.org |
| A549 (NSCLC cell line) | Increased apoptosis and cell cycle arrest at G2 phase. frontiersin.org | Increased intracellular Reactive Oxygen Species (ROS). frontiersin.org |
Liver Cancer (Hepatocellular Carcinoma)
In the context of hepatocellular carcinoma (HCC), sophoridine exhibits significant anti-cancer properties through multiple mechanisms. It has been shown to suppress the survival of liver cancer cells by modulating key signaling pathways, including the PTEN/PI3K/Akt pathway, and by activating caspase-3 and caspase-9, which are crucial executioners of apoptosis. frontiersin.orgdovepress.com Sophoridine also inhibits the migration and invasion of HCC cells by downregulating the expression of matrix metalloproteinase-2 (MMP-2) and MMP-9. frontiersin.orgdovepress.com
A particularly important finding is sophoridine's ability to overcome chemotherapy resistance. Research has demonstrated that sophoridine can re-sensitize lenvatinib-resistant HCC (LR HCC) cells to the multi-kinase inhibitor lenvatinib (B1674733). dovepress.comresearchgate.net The proposed mechanism involves sophoridine suppressing the expression of the transcription factor ETS-1. dovepress.comresearchgate.net This leads to reduced levels of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and subsequent inhibition of the downstream RAS/MEK/ERK signaling pathway, which is upregulated in resistant cells. dovepress.comresearchgate.netresearchgate.net In vivo experiments confirmed that the combination of sophoridine and lenvatinib significantly decreased tumor volume in mouse models. frontiersin.orgresearchgate.net
| Cell Line/Model | Key Findings | Underlying Mechanism |
|---|---|---|
| Hepatocellular Carcinoma Cells (in vitro) | Suppressed cell survival, migration, and invasion. frontiersin.orgdovepress.com | Regulation of PTEN/PI3K/Akt, caspase-3/-9, and MMP-2/-9 pathways. frontiersin.orgdovepress.com |
| Lenvatinib-Resistant HCC (LR HCC) Cells (HepG2-LR, Huh7-LR) | Restored sensitivity to lenvatinib; inhibited proliferation, colony formation, and migration. dovepress.comresearchgate.netresearchgate.net | Suppression of ETS-1 expression, leading to decreased VEGFR2 and inhibition of the RAS/MEK/ERK axis. dovepress.comresearchgate.netresearchgate.net |
| HepG2-LR Subcutaneous Tumor (Mouse Model) | Combination with lenvatinib significantly reduced tumor growth and weight. dovepress.comresearchgate.net | Inhibition of tumor cell proliferation and angiogenesis. dovepress.com |
Gastric Cancer
Sophoridine has been investigated for its therapeutic potential against gastric cancer, where it acts both directly on cancer cells and indirectly by modulating the tumor immune microenvironment. scispace.com Direct effects include the inhibition of proliferation and induction of apoptosis in various gastric cancer cell lines, such as SGC7901, AGS, and MKN45. dovepress.com The IC50 values for inhibiting the growth of SGC7901 and AGS cells were reported to be 3.52 and 3.91 μM, respectively. dovepress.com
The molecular mechanisms underlying these direct effects are multifaceted. Sophoridine has been found to down-regulate the expression of High Mobility Group Box 3 (HMGB3) protein. frontiersin.orgdovepress.com It also induces G2/M cell cycle arrest by interfering with double-stranded DNA break repair, a process linked to the targeted ESRRG/β-catenin pathway. frontiersin.orgdovepress.comscispace.comnih.gov Furthermore, sophoridine enhances the efficacy of cisplatin in gastric cancer cells. frontiersin.orgdovepress.com As mentioned previously, sophoridine also reshapes the immune microenvironment by inhibiting the immunosuppressive functions of macrophages, which in turn enhances the cytotoxic function of CD8+ T cells against gastric cancer. nih.govscispace.com
| Cell Line/Model | Key Findings | Underlying Mechanism |
|---|---|---|
| SGC7901 and AGS Cells | Inhibited proliferation, migration, invasion, and colony formation; induced apoptosis. dovepress.comscispace.com | IC50 values of 3.52 and 3.91 μM, respectively. dovepress.com |
| MKN45 Cells | Inhibited proliferation and promoted apoptosis. frontiersin.orgdovepress.com | Down-regulation of HMGB3 protein expression. frontiersin.orgdovepress.com |
| Gastric Cancer Cells | Induced G2/M cell cycle arrest; enhanced cisplatin efficacy. frontiersin.orgdovepress.comscispace.com | Inhibition of double-stranded DNA break repair via ESRRG/β-catenin pathway. frontiersin.orgdovepress.comscispace.com |
| Gastric Cancer Microenvironment | Enhanced CD8+ T cell cytotoxic function. nih.govscispace.com | Suppression of macrophage-mediated immunosuppression through the TLR4/IRF3 pathway. nih.gov |
Pancreatic Cancer
Pancreatic cancer is known for its resistance to many chemotherapeutic drugs, making the discovery of new agents critical. nih.gov Sophoridine has shown promise as a potent agent against pancreatic cancer cells, while exhibiting lower cytotoxicity towards normal cells. nih.govselleckchem.com Research demonstrates that sophoridine induces apoptosis and causes cell cycle arrest in the S phase in human pancreatic cancer cell lines Miapaca-2 and PANC-1. dovepress.comselleckchem.commedchemexpress.com This effect is mediated by the generation of reactive oxygen species (ROS) and the subsequent activation of the JNK and ERK signaling pathways. dovepress.comselleckchem.com
In addition to inducing cell cycle arrest and apoptosis, sophoridine can inhibit the invasion of pancreatic cancer cells by down-regulating the expression levels of MMP-2 and MMP-9. dovepress.com In vivo studies using mouse xenograft models have corroborated these in vitro findings, showing that sophoridine administration drastically suppressed tumor growth. dovepress.commedchemexpress.com These results highlight sophoridine's potential as a novel therapeutic candidate for pancreatic cancer. medchemexpress.com
| Cell Line/Model | Key Findings | Underlying Mechanism |
|---|---|---|
| Miapaca-2 and PANC-1 Cells | Inhibited proliferation; induced apoptosis and S phase cell cycle arrest. dovepress.comselleckchem.commedchemexpress.com | Induction of ROS; activation of ERK and JNK phosphorylation. dovepress.comselleckchem.com |
| Capan-1 Cells | Inhibited cell proliferation and invasion ability. dovepress.com | Down-regulation of MMP-2 and MMP-9 expression levels. dovepress.com |
| Mouse Xenograft Models | Drastically suppressed tumor growth. dovepress.commedchemexpress.com | Inhibition of cell proliferation and induction of apoptosis. dovepress.com |
Colon and Colorectal Cancer
Sophoridine has demonstrated notable anti-tumor effects in the context of colon and colorectal cancer. Studies have shown that it can inhibit the growth and invasion of human colorectal cancer cells. dntb.gov.ua One of the key mechanisms identified is the direct binding of sophoridine to the ATP site of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2), leading to the inactivation of its phosphorylation. dntb.gov.uaclinicalcasereportsint.com This interaction plays a crucial role in the sophoridine-inhibited growth and invasion of colorectal cancer cells. clinicalcasereportsint.com
Furthermore, sophoridine has been observed to induce apoptosis in colorectal cancer cells. This is achieved through the activation of the mitochondrial apoptosis pathway, which involves the regulation of apoptosis-related proteins such as caspases. dovepress.com Specifically, sophoridine treatment leads to the activation of caspase-3, caspase-7, and caspase-9, as well as the regulation of Poly (ADP-ribose) polymerase (PARP). dovepress.com Research on SW480 colorectal cancer cells indicated that sophoridine inhibited their growth in a time- and dose-dependent manner. dovepress.com In vivo studies using xenograft tumor models have also confirmed that sophoridine can inhibit tumor growth. frontiersin.org
| Cell Line | IC50 Value | Cancer Type |
| SW480 | 3.14 mM | Colorectal Cancer |
| HCT116 | ~20 µM to 200 µM | Colon Cancer |
| SW620 | 2.8 mmol/L (48h) | Colon Cancer |
Medulloblastoma and Glioma
Sophoridine has shown promise in targeting brain tumors like medulloblastoma and glioma. In human medulloblastoma D283-Med cells, sophoridine has been found to significantly suppress cell growth and induce apoptosis. dovepress.commedchemexpress.com The underlying mechanism involves the suppression of the FOXM1, NF-κB, and AP-1 signaling pathways. dovepress.com Additionally, sophoridine treatment up-regulates cytotoxicity and the activity of caspase-3/8 in these cells. dovepress.com
In the context of human glioma, sophoridine exhibits anti-cancer activity by inducing apoptosis and the accumulation of reactive oxygen species (ROS), which in turn activates mitochondrial signaling pathways. dovepress.com For instance, in human glioma U87MG cells, sophoridine has been shown to inhibit cell proliferation. mdpi.com Further research has indicated that sophoridine can inhibit the migration and invasion of U87 glioma cells by targeting the Wnt/β-catenin signaling pathway and blocking the epithelial-mesenchymal transition (EMT). frontiersin.org Another proposed mechanism in glioma cells is the inhibition of the ubiquitin-proteasome pathway. nih.gov
| Cell Line | IC50 Value | Cancer Type |
| D283-Med | Not Specified | Medulloblastoma |
| U87MG | Not Specified | Glioma |
| U87 | >0.08 mM | Glioblastoma |
Malignant Trophoblastic Tumors
Sophoridine has been recognized for its therapeutic effect on malignant trophoblastic tumors. scispace.com In fact, sophoridine injection has been approved by the Chinese Food and Drug Administration for the treatment of these types of tumors. scispace.com It is particularly used for patients who are unable to tolerate standard chemotherapy regimens. scispace.com A multicenter clinical study conducted in China demonstrated that sophoridine has an acceptable therapeutic effect in treating malignant trophoblastic tumors. nih.gov
While the specific molecular mechanisms in malignant trophoblastic tumors are not as extensively detailed in the provided search results as for other cancers, its clinical efficacy points to a significant anti-tumor activity. scispace.comnih.gov The primary application of sophoridine in this context underscores its established role in cancer therapy. scispace.com
Gallbladder Cancer
Research has indicated that sophoridine exhibits inhibitory effects on the growth of human gallbladder carcinoma cells. medchemexpress.commdpi.comnih.govscispace.comnih.gov Studies have reported that sophoridine can inhibit the proliferation of gallbladder cancer cells with IC50 values ranging from approximately 20 µM to 200 µM. medchemexpress.commdpi.comnih.gov While the precise molecular pathways targeted by sophoridine in gallbladder cancer are not extensively elucidated in the provided information, its cytotoxic effects are evident. The general anti-proliferative and apoptotic mechanisms observed in other cancers, such as the induction of apoptosis and cell cycle arrest, are likely contributors to its effects in gallbladder cancer as well. nih.govnih.gov
| Cell Line | IC50 Value | Cancer Type |
| Gallbladder Carcinoma Cells | ~20 µM to 200 µM | Gallbladder Cancer |
Synergistic Anti-Cancer Activities with Chemotherapeutic Agents (e.g., Cisplatin)
A significant aspect of sophoridine's anti-cancer potential lies in its ability to work synergistically with conventional chemotherapeutic drugs, such as cisplatin. Research has shown that combining sophoridine with cisplatin enhances the efficacy of cisplatin in treating various cancers. For instance, in gastric cancer cells, sophoridine enhances the anti-tumor effect of cisplatin. nih.govresearchgate.net This synergistic effect is partly achieved by sophoridine inducing G2/M cell cycle arrest, which inhibits the repair of double-stranded DNA breaks caused by cisplatin. nih.govresearchgate.net
Similarly, in ovarian cancer, the combination of sophoridine and cisplatin has been shown to inhibit the proliferation of cancer cells more effectively than cisplatin alone. medchemexpress.com The mechanism in ovarian cancer may be related to the increased expression of tumor-suppressor genes and decreased expression of apoptosis inhibitor genes. medchemexpress.com In lung cancer cells, sophoridine has also been found to enhance the effects of cisplatin. nih.gov
Inhibition of DNA Topoisomerase I Activity
Sophoridine and its derivatives have been identified as inhibitors of DNA topoisomerase I (Topo I). medchemexpress.comnih.gov Topo I is a crucial enzyme involved in DNA replication and transcription, and its inhibition can lead to cell death. The anti-cancer mechanism of some sophoridine derivatives is strongly associated with the suppression of DNA topo I activity. nih.gov For example, a derivative of sophoridine has been shown to inhibit the activity of Topo I by stabilizing the DNA-top1 complex, which in turn induces DNA breakage and triggers the mitochondrial pathway of apoptosis. mdpi.com Molecular docking studies have further verified that certain sophoridine derivatives exhibit a stronger binding affinity with DNA topoisomerase I compared to the parent compound. researchgate.net This inhibition of Topo I activity is a key mechanism contributing to the anti-proliferative and apoptotic effects of sophoridine and its analogues in various cancer cells. medchemexpress.comnih.gov
Anti-Inflammatory Effects of Sophoridine
Beyond its anti-cancer properties, sophoridine also possesses significant anti-inflammatory effects. It has been shown to alleviate inflammatory responses by regulating the expression of various inflammatory mediators. medchemexpress.comnih.gov In models of inflammation, sophoridine can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). dovepress.commedchemexpress.com
The anti-inflammatory action of sophoridine is mediated through the suppression of key signaling pathways involved in inflammation, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.gov For example, in a mouse model of lipopolysaccharide (LPS)-induced lung injury, sophoridine was found to suppress the phosphorylation of p65 and IκB (components of the NF-κB pathway) and the phosphorylation of p38 and JNK (components of the MAPK pathway). nih.gov Furthermore, sophoridine has been shown to inhibit the expression of CD14, p38, and inducible nitric oxide synthase (iNOS), and to target the TLR4/JNK and TLR4/NF-κB/TNF-α pathways. medchemexpress.com These findings indicate that sophoridine could be a potential therapeutic agent for treating inflammation-related diseases. nih.gov
Regulation of Inflammatory Cytokine and Chemokine Production
Sophoridine demonstrates a profound ability to modulate the production of key signaling molecules involved in the inflammatory cascade. Research has shown that sophoridine can significantly reduce the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.compatsnap.com Conversely, it has been found to increase the production of the anti-inflammatory cytokine interleukin-10 (IL-10). mdpi.com
In a study involving a mouse model of endotoxemia-induced acute renal injury, sophoridine was found to inhibit the expression of TNF-α mRNA in renal tissue and its levels in the serum. nih.gov Furthermore, in a model of acute lung injury, sophoridine reduced the serum levels of IL-6 and IL-10. frontiersin.org In vitro studies using lipopolysaccharide (LPS)-stimulated mouse macrophages have also shown that sophoridine can inhibit the production of TNF-α and interleukin-8 (IL-8). dovepress.com
The table below summarizes the effect of sophoridine on various inflammatory cytokines and chemokines as reported in different studies.
| Cytokine/Chemokine | Effect | Model System | Reference |
|---|---|---|---|
| TNF-α | Inhibition/Reduction | E. coli-induced diarrheal mice, LPS-stimulated RAW264.7 cells, Endotoxemia mouse model | mdpi.compatsnap.comnih.gov |
| IL-1β | Inhibition/Reduction | E. coli-induced diarrheal mice | mdpi.com |
| IL-6 | Inhibition/Reduction | E. coli-induced diarrheal mice, Acute lung injury mouse model | mdpi.compatsnap.comfrontiersin.org |
| IL-8 | Inhibition | LPS-stimulated HL-60 cells | researchgate.net |
| IL-10 | Increase | E. coli-induced diarrheal mice, Acute lung injury mouse model | mdpi.comfrontiersin.org |
Inhibition of Prostaglandin (B15479496) E2 (PGE2) and Nitric Oxide (NO) Production
Sophoridine has been shown to suppress the production of two critical inflammatory mediators: prostaglandin E2 (PGE2) and nitric oxide (NO). In vitro studies have demonstrated that sophoridine can inhibit the production of PGE2 in inflammatory models. nih.govresearchgate.net Similarly, research on mice with acute lung injury induced by endotoxin (B1171834) revealed that sophoridine reduced the levels of NO in their serum. frontiersin.org
Suppression of Key Inflammatory Signaling Pathways
The anti-inflammatory effects of sophoridine are largely attributed to its ability to interfere with major signaling pathways that regulate the inflammatory response.
NF-κB Pathway Inhibition
The nuclear factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling. Sophoridine has been repeatedly shown to inhibit this pathway. mdpi.compatsnap.com It can suppress the expression of NF-κB p65, a key subunit of the NF-κB complex, at both the mRNA and protein levels. mdpi.com In a mouse model of acute renal injury, sophoridine inhibited the expression of IKKβ and NF-κB p65 protein, as well as the nuclear translocation of NF-κB. nih.govfrontiersin.org Furthermore, in an LPS-induced lung injury mouse model, sophoridine was found to alleviate the inflammatory response by suppressing the phosphorylation of both p65 and its inhibitory protein, IκB. dovepress.comnih.gov
MAPK Pathway Inhibition
The mitogen-activated protein kinase (MAPK) pathway is another crucial regulator of inflammation. Sophoridine has been found to inhibit this pathway, specifically targeting the p38 and c-Jun N-terminal kinase (JNK) branches. dovepress.comnih.gov In a mouse model of endotoxemia, sophoridine inhibited the phosphorylation of p38 MAPK in lung tissue. nih.govfrontiersin.org It also down-regulated the expression of c-Jun and c-Fos mRNA, which are downstream targets of the MAPK pathway. nih.govfrontiersin.org
TLR4/JNK and TLR4/MyD88/NF-κB Axis Modulation
Toll-like receptor 4 (TLR4) is a key receptor that recognizes bacterial lipopolysaccharide (LPS) and initiates an inflammatory response. Sophoridine has been shown to modulate TLR4-mediated signaling pathways. It can inhibit the TLR4-mediated NF-κB pathway, thereby reducing lung injury. nih.govfrontiersin.org Additionally, sophoridine has been found to downregulate the expression of TLR4 and its downstream adapter protein, MyD88, in the TLR4/MyD88/NF-κB signaling axis. nih.govtandfonline.com Research has also indicated that sophoridine can suppress the secretion of inflammatory cytokines in LPS-induced RAW264.7 cells by inhibiting the expression of TLR4 and c-Jun. nih.gov
Effects on Cellular Infiltration and Inflammatory Cell Activation
Sophoridine has demonstrated the ability to inhibit the infiltration of inflammatory cells to the site of inflammation. mdpi.com In a mouse model of E. coli-induced diarrhea, sophoridine was observed to inhibit leukocyte infiltration into the duodenum. mdpi.com Furthermore, sophoridine can modulate the activation of macrophages, which are key immune cells in the inflammatory process. It has been shown to promote the polarization of macrophages towards the M1 pro-inflammatory phenotype, which is involved in pathogen clearance. nih.gov In the context of gastric cancer, sophoridine-treated tumor-associated macrophages (TAMs) exhibited a stronger pro-inflammatory function. nih.gov
| Pathway/Process | Key Molecules Targeted | Observed Effect | Model System | Reference |
|---|---|---|---|---|
| NF-κB Pathway | NF-κB p65, IκB, IKKβ | Inhibition of expression and phosphorylation | E. coli-induced diarrheal mice, Endotoxemia mouse model, LPS-induced lung injury mouse model | mdpi.comnih.govfrontiersin.orgdovepress.comnih.gov |
| MAPK Pathway | p38, JNK, c-Jun, c-Fos | Inhibition of phosphorylation and expression | Endotoxemia mouse model, LPS-induced lung injury mouse model | nih.govfrontiersin.orgdovepress.comnih.gov |
| TLR4 Signaling | TLR4, MyD88, c-Jun | Downregulation of expression | LPS-induced lung injury mouse model, LPS-stimulated RAW264.7 cells | nih.govfrontiersin.orgtandfonline.comnih.gov |
| Cellular Infiltration | Leukocytes | Inhibition of infiltration | E. coli-induced diarrheal mice | mdpi.com |
| Macrophage Activation | M1 polarization, TAMs | Promotion of pro-inflammatory function | THP-1 cells, Gastric cancer model | nih.govnih.gov |
Enhancement of Endogenous Antioxidant Enzyme Activity (e.g., Superoxide (B77818) Dismutase (SOD), Catalase)
Sophoridine demonstrates significant antioxidant properties by augmenting the body's own defense mechanisms against oxidative stress. patsnap.com Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological feature in many diseases. patsnap.commdpi.com Sophoridine helps to mitigate this stress by boosting the activity of crucial endogenous antioxidant enzymes, namely superoxide dismutase (SOD) and catalase. patsnap.com
Research in Specific Inflammatory Models
Sophoridine's anti-inflammatory effects have been investigated across a range of specific inflammatory models, demonstrating its potential to modulate key inflammatory pathways and ameliorate tissue damage. frontiersin.orgnih.gov
Lipopolysaccharide (LPS)-Induced Inflammation
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. Sophoridine has been shown to effectively counter LPS-induced inflammatory responses. It works by downregulating the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). patsnap.com This suppression is largely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the immune response. patsnap.commdpi.com Studies have also indicated that sophoridine can modulate the Toll-like receptor 4 (TLR4)/MyD88/NF-κB pathway, which is critical for initiating the inflammatory cascade in response to LPS. frontiersin.orgnih.gov By inhibiting this pathway, sophoridine reduces the expression of inflammatory mediators and subsequent inflammatory damage. frontiersin.orgnih.gov
Acute Lung Injury (ALI)
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation in the lungs. nih.govnih.gov Sophoridine has shown protective effects in experimental models of ALI. In mice with LPS-induced ALI, sophoridine treatment was found to alleviate alveolar wall thickening, inflammatory exudation, and pulmonary edema. nih.gov
The underlying mechanisms for this protection involve the reduction of inflammation and the enhancement of macrophage autophagy. nih.govnih.gov Sophoridine down-regulates the expression of TLR4, MyD88, and NF-κB, key components of the inflammatory signaling pathway in the lung. frontiersin.orgnih.gov Furthermore, it inhibits the mTOR pathway, which in turn enhances autophagy in macrophages, a cellular process that helps clear damaged components and reduce inflammation. nih.govnih.gov By targeting these pathways, sophoridine mitigates the uncontrolled inflammation that drives the pathogenesis of ALI. nih.govdovepress.com
Table 1: Effects of Sophoridine in LPS-Induced Acute Lung Injury
| Model | Observed Effects of Sophoridine | Underlying Molecular Mechanisms | Reference |
| LPS-Induced ALI in Mice | Inhibited alveolar wall thickening, inflammatory exudation, and pulmonary edema. | Down-regulated TLR4/MyD88/NF-κB and mTOR pathways; Enhanced macrophage autophagy. | nih.gov |
| LPS-Induced ALI in Mice | Mitigated lung injury; decreased lung tissue TNF-α and IL-1β. | Anti-inflammatory and antioxidant effects; increased lung tissue SOD levels. | researchgate.net |
Rheumatoid Arthritis (RA) and Fibroblast-Like Synoviocytes
Rheumatoid Arthritis (RA) is a chronic autoimmune disease where inflammation of the synovial joints leads to cartilage and bone destruction. researchgate.net Fibroblast-like synoviocytes (FLS) are key cells in the pathology of RA, exhibiting aggressive, tumor-like behaviors such as proliferation and invasion. researchgate.netxiahepublishing.com
Research indicates that sophoridine exerts anti-arthritic effects by targeting these pathogenic cells. researchgate.netnih.gov In in-vitro studies using FLS stimulated with TNF-α, sophoridine significantly suppressed their proliferation and migration. nih.gov In animal models of collagen-induced arthritis (CIA), sophoridine treatment effectively ameliorated synovial inflammation and bone erosion. nih.gov The mechanism behind these effects involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathways (specifically JNK and p38) and the NF-κB pathway, which are crucial for the inflammatory and destructive processes in RA. researchgate.netnih.gov These findings suggest sophoridine's potential as a therapeutic agent for RA by inhibiting the pathogenic characteristics of arthritic FLS. nih.gov
Table 2: Sophoridine's Impact on Rheumatoid Arthritis Models
| Model System | Key Findings | Molecular Pathways Affected | Reference |
| TNFα-induced Fibroblast-Like Synoviocytes (FLS) | Suppressed proliferation and migration of FLS. | Inhibition of MAPKs (JNK and p38) and NF-κB pathways. | nih.gov |
| Collagen-Induced Arthritis (CIA) Rat Model | Ameliorated synovial inflammation and bone erosion. | Suppression of NF-κB and MAPKs (JNK and p38) signaling. | nih.gov |
Gastroenteritis and Acute Intestinal Inflammation
Sophoridine has demonstrated therapeutic potential in the context of gastroenteritis and acute intestinal inflammation. frontiersin.org In a mouse model of diarrhea induced by E. coli, sophoridine treatment was shown to alleviate symptoms and reduce intestinal inflammation. mdpi.com It exhibited anti-inflammatory effects by decreasing the serum levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, while increasing the level of the anti-inflammatory cytokine IL-10. mdpi.comnih.gov Furthermore, it inhibited the infiltration of leukocytes into the duodenum. mdpi.com A key mechanism identified is the inhibition of NF-κB activation; sophoridine effectively decreased the mRNA and protein expression of NF-κB p65, suggesting that its anti-inflammatory effects in the intestine are mediated through this critical pathway. mdpi.comnih.gov
Acute Kidney Injury
Acute kidney injury (AKI) is a condition marked by a rapid loss of kidney function, often associated with inflammation and cellular damage. nih.govnih.gov Sophoridine has shown protective effects in experimental models of AKI. In a mouse model of endotoxemia-induced acute renal injury, sophoridine treatment was found to inhibit the expression of key inflammatory signaling molecules, including IKKβ and NF-κB p65 protein, in the renal tissue. frontiersin.org This inhibition led to a decrease in the nuclear translocation of NF-κB and a reduction in the expression of TNF-α mRNA in the kidney, as well as lower TNF-α levels in the serum. frontiersin.org These findings indicate that sophoridine can protect the kidneys from acute injury by suppressing the NF-κB-mediated inflammatory response. frontiersin.org
Hepatitis
Sophoridine has demonstrated notable activity against the Hepatitis B virus (HBV). dovepress.comtandfonline.com Research indicates that sophoridine can inhibit HBV in the HepG2.2.15 cell line by diminishing the levels of Hepatitis B surface antigen (HBsAg) and intracellular HBV DNA. dovepress.comnih.gov Studies have shown that sophoridine exhibits a more potent anti-HBV effect compared to other matrine-type alkaloids like matrine (B1676216) and oxymatrine (B1678083). dovepress.comnih.gov
Specifically, treatment with sophoridine has been found to significantly reduce the secretion of HBsAg, with one study noting a 40.2% inhibition at a concentration of 0.4 mM, a potency that surpassed the positive control, lamivudine (B182088) (31.5% inhibition at 1.0 mM). dovepress.com Further investigations have quantified its effects, showing that sophoridine can reduce HBsAg by up to 45%, Hepatitis B e-antigen (HBeAg) by 40%, and HBV DNA in culture supernatants by 40%. nih.gov Moreover, it has been shown to decrease intracellular HBV DNA levels by as much as 70% in HepG2.2.15 cells. nih.govfrontiersin.org The compound has also shown efficacy against entecavir-resistant HBV strains. nih.gov
The molecular mechanisms underlying these anti-HBV effects are linked to the regulation of specific cellular signaling pathways. Sophoridine has been found to down-regulate the mRNA expression of p38 mitogen-activated protein kinase (p38 MAPK) and TNF receptor-associated factor 6 (TRAF6). nih.govfrontiersin.org Other associated mechanisms include the down-regulation of ERK1, NLRP10, and caspase-1 mRNA expression, and a potential increase in the methylation of HBV DNA. dovepress.com
Inhibitory Effects of Sophoridine on Hepatitis B Virus (HBV) Markers
| HBV Marker | Inhibition Percentage | Cell Line | Reference |
|---|---|---|---|
| Hepatitis B surface antigen (HBsAg) | 45% | HepG2.2.15 | nih.gov |
| Hepatitis B e-antigen (HBeAg) | 40% | HepG2.2.15 | nih.gov |
| HBV DNA (in supernatant) | 40% | HepG2.2.15 | nih.gov |
| Intracellular HBV DNA | 70% | HepG2.2.15 | nih.govfrontiersin.org |
| HBsAg Secretion | 40.2% | HepG2.2.15 | researchgate.net |
Antiviral Effects of Sophoridine
Sophoridine possesses a broad spectrum of antiviral properties, demonstrating efficacy against a variety of viruses through multiple mechanisms. tandfonline.comnih.gov These mechanisms include inhibiting the replication machinery of viruses, directly neutralizing viral particles, modulating the host's immune response, and suppressing cellular pathways that viruses exploit for their proliferation. dovepress.comfrontiersin.orgresearchgate.net
Sophoridine has been shown to effectively inhibit the replication of several viruses. In studies involving Herpes Simplex Virus Type 1 (HSV-1), sophoridine dramatically suppressed viral replication by impeding the expression of viral genes across all stages—immediate-early (ICP0, ICP22), early (ICP8, TK), and late (gB, gD)—as well as the corresponding viral proteins. frontiersin.orgresearchgate.netnih.gov This inhibitory action effectively halts the production of new virus particles. frontiersin.orgnih.gov Research on Enterovirus 71 (EV71) has also indicated that sophoridine can inhibit both virus adsorption and its subsequent RNA replication. dovepress.com
A key mechanism in sophoridine's antiviral activity against DNA viruses is its interference with viral polymerases. patsnap.com In the context of Hepatitis B Virus (HBV), sophoridine has been found to interfere with the viral DNA polymerase. patsnap.com This enzyme is critical for the replication of the viral genome, as it is a multifunctional enzyme that converts the viral RNA genome into DNA. uniprot.orgwikipedia.org By inhibiting this polymerase, sophoridine effectively reduces the viral load and mitigates the progression of the infection. patsnap.com
Beyond inhibiting replication within host cells, sophoridine can directly inactivate virus particles before they can infect cells. frontiersin.orgresearchgate.netnih.gov This has been demonstrated in studies with HSV-1, where pre-treating the virus with sophoridine before introducing it to cell cultures resulted in a significant reduction in infectivity. frontiersin.orgresearchgate.net One study quantified this effect, showing that direct incubation of HSV-1 with sophoridine led to a plaque inhibition rate of 42.6%, indicating a direct virucidal effect. frontiersin.orgnih.gov
Sophoridine can influence the course of a viral infection by modulating the host's immune response. frontiersin.orgnih.gov The immune system's response, particularly the balance of pro-inflammatory and anti-inflammatory cytokines, is crucial in controlling viral infections. mdpi.comnih.gov In studies on Coxsackievirus B3 (CVB3), a cause of viral myocarditis, sophoridine demonstrated its antiviral effects by altering the production of key cytokines. dovepress.comnih.govdovepress.com It was found to significantly enhance the mRNA expression of the anti-inflammatory cytokine Interleukin-10 (IL-10) and the antiviral cytokine Interferon-gamma (IFN-γ). nih.govdovepress.com Concurrently, it decreased the expression of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). nih.govdovepress.com This regulation of cytokine expression helps to control the virus while potentially mitigating excessive inflammation and tissue damage. nih.gov
Modulation of Host Cytokines by Sophoridine During Viral Infection
| Cytokine | Effect | Viral Model | Reference |
|---|---|---|---|
| Interleukin-10 (IL-10) | Increased mRNA expression | Coxsackievirus B3 (CVB3) | nih.govdovepress.com |
| Interferon-gamma (IFN-γ) | Increased mRNA expression | Coxsackievirus B3 (CVB3) | nih.govdovepress.com |
| Tumor Necrosis Factor-alpha (TNF-α) | Decreased mRNA expression | Coxsackievirus B3 (CVB3) | nih.govdovepress.com |
Many viruses manipulate host cellular signaling pathways to facilitate their own replication and survival. Sophoridine exerts part of its antiviral effect by suppressing these hijacked pathways. frontiersin.orgresearchgate.net Research has consistently shown that sophoridine can block the activation of the PI3K/Akt and p38 MAPK signaling pathways in virus-infected cells. frontiersin.orgnih.govmdpi.com
In studies with HSV-1, sophoridine markedly repressed the virus-induced phosphorylation of key components of the PI3K/Akt pathway, including PI3K, Akt, and mTOR. frontiersin.orgnih.gov Similarly, it significantly inhibited the activation of the p38 MAPK pathway, which is also essential for HSV-1 replication. frontiersin.orgresearchgate.net This suppression of critical cellular pathways hinders the virus's ability to replicate, thereby reducing the production of progeny viruses. researchgate.netnih.gov The anti-HBV activity of sophoridine is also partly attributed to its ability to down-regulate the mRNA expression of p38 MAPK. dovepress.comnih.govfrontiersin.org
Cellular Pathways Suppressed by Sophoridine in Viral Infections
| Pathway | Virus | Effect | Reference |
|---|---|---|---|
| PI3K/Akt | Herpes Simplex Virus Type 1 (HSV-1) | Downregulated phosphorylation of PI3K, Akt, mTOR | frontiersin.orgnih.gov |
| p38 MAPK | Herpes Simplex Virus Type 1 (HSV-1) | Repressed phosphorylation of p38 MAPK | frontiersin.orgresearchgate.net |
| p38 MAPK | Hepatitis B Virus (HBV) | Downregulated mRNA expression | dovepress.comnih.govfrontiersin.org |
Research on Specific Viruses
Hepatitis B Virus (HBV)
Sophoridine exhibits significant antiviral activity against the Hepatitis B virus. dovepress.com Research has shown that it can inhibit the secretion of hepatitis B surface antigen (HBsAg) and hepatitis B e-antigen (HBeAg), as well as suppress the replication of HBV DNA in HepG2.2.15 cells. nih.govfrontiersin.org One study found that a 0.4 mM concentration of sophoridine inhibited 40.2% of HBsAg secretion, a more potent effect than the control drug, lamivudine. nih.gov
The molecular mechanisms underlying sophoridine's anti-HBV effects are multifaceted. It has been found to down-regulate the expression of key signaling molecules, including p38 mitogen-activated protein kinase (MAPK), TNF receptor-associated factor 6 (TRAF6), and extracellular signal-regulated kinase 1 (ERK1). nih.govdovepress.com Additionally, sophoridine treatment has been associated with decreased levels of NOD-like receptor family pyrin domain containing 10 (NLRP10) and caspase-1, and an increase in HBV DNA methylation in HepG2.2.15 cells. nih.govdovepress.com Furthermore, when combined with thymosin, sophoridine promotes the expression of interferon-α, enhancing its antiviral efficacy. nih.gov Studies have also indicated that sophoridine is effective against entecavir-resistant HBV strains. frontiersin.orgnih.gov
Table 1: Effects of Sophoridine on Hepatitis B Virus (HBV)
| Finding | Model/System | Mechanism of Action | Reference |
| Inhibition of HBsAg and HBeAg secretion | HepG2.2.15 cells | - | nih.govfrontiersin.org |
| Suppression of HBV DNA replication | HepG2.2.15 cells | - | nih.govfrontiersin.org |
| Down-regulation of p38 MAPK, TRAF6, ERK1 | HepG2.2.15 cells | Modulation of cellular signaling pathways | nih.govdovepress.com |
| Decrease in NLRP10 and caspase-1 levels | HepG2.2.15 cells | - | nih.govdovepress.com |
| Increased HBV DNA methylation | HepG2.2.15 cells | Epigenetic modification | nih.govdovepress.com |
| Promotion of interferon-α expression (with thymosin) | HepG2 cells | Immune modulation | nih.gov |
| Activity against entecavir-resistant HBV | Entecavir-resistant HepG2.A64 cells | - | frontiersin.orgnih.gov |
Enterovirus 71 (EV71)
Sophoridine has demonstrated antiviral properties against Enterovirus 71 (EV71), a primary cause of hand, foot, and mouth disease. patsnap.commdpi.comresearchgate.net The antiviral mechanism of sophoridine against EV71 is linked to the inhibition of viral replication. patsnap.com
Coxsackievirus B3 (CVB3)
Research has established that sophoridine possesses antiviral activity against Coxsackievirus B3 (CVB3), a significant pathogen in viral myocarditis. nih.gov In vitro studies using primarily cultured myocardial cells have shown that sophoridine can reduce viral titers. nih.govcaymanchem.com
The antiviral effects of sophoridine against CVB3 appear to be mediated through the regulation of cytokines. nih.gov It has been observed to significantly increase the mRNA expression of interferon-gamma (IFN-γ) and interleukin-10 (IL-10), while concurrently decreasing the mRNA expression of tumor necrosis factor-alpha (TNF-α). mdpi.comnih.gov This modulation of the cytokine response suggests that sophoridine helps to mitigate inflammatory processes and enhance the host's ability to combat the viral infection. mdpi.comnih.gov
Table 2: Effects of Sophoridine on Coxsackievirus B3 (CVB3)
| Finding | Model/System | Mechanism of Action | Reference |
| Reduced viral titers | In vitro (cultured myocardial cells) & In vivo (murine model) | - | nih.govcaymanchem.com |
| Increased mRNA expression of IFN-γ and IL-10 | Murine viral myocarditis model | Cytokine regulation | nih.gov |
| Decreased mRNA expression of TNF-α | Murine viral myocarditis model | Cytokine regulation | nih.gov |
Neuroprotective Effects of Sophoridine
Sophoridine has shown promise in providing neuroprotection, particularly in the context of cerebral ischemia and subsequent reperfusion injury. nih.gov
Protection Against Cerebral Ischemia and Ischemia-Reperfusion Injury
Cerebral ischemia leads to a cascade of detrimental cellular events, including energy depletion and excitotoxicity. nih.gov Sophoridine has been found to exert a protective effect against this type of injury. nih.gov One of the key mechanisms is its ability to downregulate the expression of Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB), which are pivotal in the inflammatory response associated with cerebral ischemia. nih.gov Furthermore, sophoridine has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), while increasing the content of nitric oxide (NO) in the serum, suggesting a role in modulating inflammatory and vascular responses during ischemic events. nih.gov Another related compound, oxysophoridine (B11933576), has demonstrated neuroprotective effects by increasing adenosine-triphosphate (ATP) content in the brain following cerebral ischemia/reperfusion injury, indicating a restoration of energy metabolism. nih.gov
Amelioration of Brain Infarction and Edema
Following a stroke, cerebral edema, or brain swelling, is a common and serious complication that can lead to increased intracranial pressure and further brain damage. droracle.ai Sophoridine has been shown to alleviate both brain infarction (tissue death due to lack of blood supply) and cerebral edema. nih.govnih.govglobalauthorid.com In a rat model of permanent middle cerebral artery occlusion (pMCAO), administration of sophoridine led to a reduction in both brain water content (edema) and the volume of the infarct. nih.gov The underlying mechanism for this protective effect appears to involve the down-regulation of TRAF6 expression and the up-regulation of phosphorylated ERK1/2 expression. nih.gov
Table 3: Neuroprotective Effects of Sophoridine
| Finding | Model/System | Mechanism of Action | Reference |
| Down-regulation of TLR4 and NF-κB expression | - | Anti-inflammatory | nih.gov |
| Reduction of IL-6 and TNF-α levels | Serum | Anti-inflammatory | nih.gov |
| Increased nitric oxide (NO) content | Serum | Vasodilation/Modulation of vascular response | nih.gov |
| Reduced cerebral edema | pMCAO rat model | Down-regulation of TRAF6, up-regulation of p-ERK1/2 | nih.govnih.gov |
| Decreased infarct volume | pMCAO rat model | Down-regulation of TRAF6, up-regulation of p-ERK1/2 | nih.govnih.gov |
Compound Names Mentioned in this Article
Adenosine-triphosphate
Caspase-1
Entecavir
Extracellular signal-regulated kinase 1
Hepatitis B e-antigen
Hepatitis B surface antigen
Interferon-alpha
Interferon-gamma
Interleukin-10
Interleukin-6
Lamivudine
Nitric oxide
Nuclear factor-kappa B
Oxysophoridine
p38 mitogen-activated protein kinase
Sophoridine
Thymosin
Toll-like receptor 4
TNF receptor-associated factor 6
Tumor necrosis factor-alpha
Modulation of Oxidative Stress in Neural Tissues
Sophoridine exhibits protective effects against oxidative stress in neural tissues. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is a key factor in the development of neurodegenerative diseases. mdpi.comnih.gov The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption and lipid-rich composition. mdpi.comfrontiersin.org Sophoridine helps to mitigate this damage by enhancing the activity of endogenous antioxidant enzymes. patsnap.com This action reduces the cellular damage caused by ROS, thereby protecting neuronal cells from oxidative injury. frontiersin.orgpatsnap.com
Regulation of Signaling Pathways (e.g., TRAF6, p-ERK1/2, TLR4/NF-κB, PI3K/AKT)
Sophoridine's neuroprotective and immunomodulatory effects are mediated through its regulation of several key signaling pathways.
TRAF6: In models of permanent middle cerebral artery occlusion (pMCAO), sophoridine has been shown to down-regulate the expression of TNF receptor-associated factor 6 (TRAF6). nih.gov TRAF6 is involved in the inflammatory response following ischemic brain injury. nih.govtermedia.pl
p-ERK1/2: Sophoridine administration leads to an up-regulation of phosphorylated extracellular signal-regulated kinase 1/2 (p-ERK1/2). nih.gov The ERK signaling pathway is crucial for cell proliferation, differentiation, and survival. nih.gov
TLR4/NF-κB: Sophoridine can inhibit the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov This pathway is a key regulator of the inflammatory response. frontiersin.org Inhibition of this pathway by sophoridine leads to a reduction in the production of pro-inflammatory cytokines. nih.govmdpi.com
PI3K/AKT: The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is another target of sophoridine. nih.govfrontiersin.org This pathway is involved in cell survival and proliferation, and its modulation by sophoridine contributes to its therapeutic effects. frontiersin.orgnih.gov
Effects on Neuroinflammation
Sophoridine demonstrates significant anti-inflammatory effects in the context of the nervous system. It can suppress the activation of microglia, the primary immune cells of the central nervous system, and reduce the release of pro-inflammatory factors. nih.gov This anti-inflammatory activity is beneficial in conditions such as inflammatory pain. nih.gov Studies have shown that sophoridine treatment can decrease the release of pro-inflammatory factors following stimulation with lipopolysaccharide (LPS) in microglia. nih.gov
Comparative Studies with Matrine in Neuroprotection
Sophoridine and its isomer, matrine, have both been investigated for their neuroprotective properties. nih.govnih.gov Research indicates that matrine is effective against cerebral ischemia. nih.gov Sophoridine has also been shown to have potential neuroprotective activity, reducing cerebral edema and infarct volume in animal models of stroke. nih.gov The neuroprotective effects of sophoridine may be mediated through the down-regulation of TRAF6 and up-regulation of p-ERK1/2 expression. nih.govnih.gov While both compounds show promise, further comparative studies are needed to fully elucidate their relative efficacy and mechanisms of action in neuroprotection.
Immunomodulatory Effects of Sophoridine (General)
Sophoridine exhibits immunomodulatory properties, influencing the function of various immune cells. researchgate.netmdpi.com These effects contribute to its anti-inflammatory and anti-cancer activities. nih.govdovepress.com
Modulation of Macrophage Function
Sophoridine can modulate the function of macrophages, key cells in the innate immune system. It has been shown to promote the polarization of macrophages towards an M1 phenotype, which is associated with pro-inflammatory and anti-tumor functions. nih.gov This effect is mediated, in part, through the activation of the MAPK signaling pathway. nih.gov Sophoridine-stimulated M1 macrophages have been shown to inhibit the growth of cancer cells. nih.gov In the context of gastric cancer, sophoridine can inhibit macrophage-mediated immunosuppression through the TLR4/IRF3 signaling pathway. dovepress.com It also suppresses the inflammatory response in RAW264.7 cells by mitigating the expression of CD14, P38, and iNOS. dovepress.com
Effects on Lymphocyte Subpopulations (e.g., CD4+/CD8+ ratios, NK cells)
Sophoridine can influence the balance of lymphocyte subpopulations. In some contexts, it has been shown to enhance the cytotoxic function of CD8+ T cells. nih.govresearchgate.net This is achieved by downregulating markers of cell failure and inhibiting the invasion of tumor-associated macrophages. nih.gov The CD4+/CD8+ ratio is a key indicator of immune status, and alterations in this ratio are observed in various diseases. nih.govekb.eg While direct, detailed studies on the effect of sophoridine on the CD4+/CD8+ ratio and Natural Killer (NK) cell populations are limited, its known immunomodulatory activities suggest a potential influence on these crucial components of the adaptive and innate immune systems. dovepress.comcore.ac.ukpsu.edu
Influence on Cytokine Production and Immune Cell Activation
Sophoridine demonstrates significant immunomodulatory effects by influencing the production of various cytokines and the activation of immune cells. Research has shown that sophoridine can suppress the production of pro-inflammatory cytokines, which are key mediators in the inflammatory response. patsnap.com In various experimental models, sophoridine has been observed to downregulate the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). patsnap.commdpi.com This anti-inflammatory activity is often mediated through the inhibition of critical signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. dovepress.comnih.gov
For instance, in a mouse model of acute lung injury induced by lipopolysaccharide (LPS), sophoridine was found to alleviate the inflammatory response by suppressing the phosphorylation of p65 and IκB (components of the NF-κB pathway) and the phosphorylation of p38 and JNK (components of the MAPK pathway). dovepress.com Furthermore, sophoridine has been shown to inhibit the release of pro-inflammatory factors from stimulated immune cells, such as macrophages. nih.govnih.gov In vitro studies using LPS-stimulated RAW264.7 macrophage cells have demonstrated that sophoridine can reduce the secretion of inflammatory cytokines. mdpi.comnih.gov
Beyond its inhibitory effects on pro-inflammatory cytokines, sophoridine can also modulate the immune response by promoting the production of anti-inflammatory cytokines like interleukin-10 (IL-10). mdpi.com In a study on E. coli-induced diarrheal mice, sophoridine treatment not only decreased the serum levels of TNF-α, IL-1β, and IL-6 but also significantly increased the level of IL-10. mdpi.com This dual action of suppressing pro-inflammatory and enhancing anti-inflammatory cytokines highlights the comprehensive immunomodulatory potential of sophoridine.
Moreover, sophoridine can influence the polarization of macrophages, a critical process in immune regulation. It has been shown to induce the differentiation of macrophages towards the M1 phenotype, which is characterized by the production of pro-inflammatory cytokines and plays a crucial role in pathogen and tumor regression. frontiersin.org Sophoridine was found to up-regulate the expression of M1 surface marker CD86 and induce the production of M1-associated cytokines such as interferon-gamma (IFN-γ), TNF-α, IL-1β, and IL-6 in RAW264.7 and THP-1 cells. frontiersin.org This M1 polarization is mediated, at least in part, through the MAPK signaling pathway. frontiersin.org
Table 1: Influence of Sophoridine on Cytokine Production
| Cell/Animal Model | Stimulant | Effect of Sophoridine | Key Cytokines Modulated | Reference |
| Mouse peritoneal macrophages | Lipopolysaccharide (LPS) | Inhibition of cytokine production | TNF-α, IL-8 | nih.gov |
| HL-60 cells | Lipopolysaccharide (LPS) | Inhibition of cytokine production | IL-8 | nih.gov |
| RAW264.7 cells | Lipopolysaccharide (LPS) | Inhibition of inflammatory cytokine secretion | TNF-α, IL-1β, IL-6 | mdpi.comnih.gov |
| E. coli-challenged BALB/c mice | Escherichia coli | Reduction of serum pro-inflammatory cytokines and increase in anti-inflammatory cytokines | ↓TNF-α, ↓IL-1β, ↓IL-6, ↑IL-10 | mdpi.com |
| CFA-injected mice | Complete Freund's Adjuvant (CFA) | Inhibition of pro-inflammatory cytokine release in serum | ↓TNF-α, ↓IL-6, ↓IL-1β | nih.gov |
| RAW264.7 and THP-1 cells | Sophoridine itself | Induction of M1 macrophage polarization and cytokine production | ↑IFN-γ, ↑TNF-α, ↑IL-6, ↑IL-1β | frontiersin.org |
Other Pharmacological Activities of Sophoridine
Sophoridine exhibits notable analgesic effects, particularly in the context of cancer-related pain. dovepress.comfrontiersin.org Its pain-relieving properties are attributed to its ability to modulate specific signaling pathways involved in pain perception.
Sophoridine has been shown to significantly alleviate bone cancer pain. frontiersin.orgnih.gov In a rat model of bone cancer pain induced by the implantation of Walker 256 tumor cells, sophoridine treatment led to an increased mechanical withdrawal threshold and thermal withdrawal latency, indicating a reduction in pain sensitivity. nih.gov This analgesic effect was accompanied by a notable relief of bone injury caused by the tumor cells. nih.gov The mechanism behind this pain relief is linked to the downregulation of cyclooxygenase-2 (COX-2) and vascular endothelial growth factor (VEGF) expression in the tumor tissues. frontiersin.orgnih.gov
A key molecular mechanism underlying the analgesic activity of sophoridine in bone cancer pain involves the modulation of the N-methyl-D-aspartate receptor (NMDAR)-neuronal nitric oxide synthase (nNOS)/nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. frontiersin.orgnih.gov This pathway is closely associated with the development of hyperalgesia, or heightened pain sensitivity. nih.gov Research has demonstrated that sophoridine can significantly downregulate the expression of the NMDAR subtype 2B (NR2B) and nNOS mRNA in the spinal cord of rats with bone cancer pain. frontiersin.org By inhibiting this pathway, sophoridine effectively reduces the transmission of pain signals. Nitric oxide (NO) itself is a crucial neurotransmitter in the mediation of pain signaling. dovepress.com
Table 2: Analgesic Properties of Sophoridine
| Pain Model | Key Findings | Underlying Mechanism | Reference |
| Bone cancer pain in rats (W256 tumor cells) | Increased mechanical withdrawal threshold and thermal withdrawal latency; relieved bone injury. | Downregulation of COX-2 and VEGF expression in tumor tissues. | frontiersin.orgnih.gov |
| Bone cancer pain in rats | Downregulation of NMDAR subtype 2B and nNOS mRNA expression in the spinal cord. | Modulation of the NMDAR-nNOS/NO-cGMP signaling pathway. | frontiersin.orgnih.gov |
Sophoridine also possesses significant cardioprotective properties, with its anti-arrhythmic activity being a prominent feature. dovepress.comnih.govarabjchem.org
Sophoridine has demonstrated potent anti-arrhythmic effects in various experimental models. dovepress.comnih.gov It has been shown to be effective against arrhythmias induced by aconitine, barium chloride, and coronary ligation in rats. dovepress.comnih.gov The anti-arrhythmic action of sophoridine is multifaceted and involves the modulation of ion channels and the protection of cardiomyocytes.
One of the key mechanisms is the blockade of the human ether-à-go-go-related gene (hERG)-encoded potassium channels. dovepress.comnih.gov The hERG channel is responsible for the rapid component of the delayed rectifier potassium current (IKr), which plays a critical role in the repolarization of the cardiac action potential. dovepress.comnih.gov Sophoridine acts as a low-potency blocker of these channels, altering their kinetics. dovepress.com It has been described as a multiple ion-channel blocker, contributing to its anti-arrhythmic effects both ex vivo and in vivo. nih.gov
Furthermore, the anti-arrhythmic effect of sophoridine is associated with its ability to inhibit the scavenging of hydroxy radicals in cardiomyocytes, thereby protecting them from oxidative stress. dovepress.comnih.gov Studies have also indicated that sophoridine can exert its effects by influencing other ion channels. dovepress.comnih.gov Recent research suggests that sophoridine shows promise as a leading compound for the treatment of ventricular tachyarrhythmia due to its multiple ion-channel blocking effects and a low risk of pro-arrhythmic events. frontiersin.orgnih.gov
Table 3: Cardioprotective Effects of Sophoridine
| Cardioprotective Activity | Experimental Model | Key Findings | Underlying Mechanism | Reference |
| Anti-arrhythmia | Aconitine, BaCl₂, and coronary ligation-induced ventricular arrhythmias in rats | Significantly inhibited arrhythmias. | Inhibition of cardiomyocyte hydroxy radical scavenging and effects on ion channels. | dovepress.comnih.gov |
| Anti-arrhythmia | HEK293 cells stably transfected with hERG cDNA | Acted as a low-potency blocker of hERG K⁺ channels. | Alteration of hERG channel kinetics. | dovepress.comnih.gov |
| Anti-arrhythmia | Ex vivo and in vivo arrhythmia models | Exerted anti-arrhythmic effects. | Manifested as a multiple ion-channel blocker. | nih.gov |
Cardioprotective Effects
Protection Against Myocardial Ischemia
Sophoridine has demonstrated a protective effect against myocardial ischemia, which is damage to the heart muscle due to a lack of oxygen. nih.govdoaj.org Studies have shown that sophoridine can improve cardiac function following acute myocardial ischemia by increasing left ventricular systolic pressure (LVSP) and the maximal rate of pressure change (±dp/dtmax), while decreasing left ventricular end-diastolic pressure (LVEDP). frontiersin.orgdovepress.com
The mechanisms behind this cardioprotective effect are multifaceted. Sophoridine has been found to reduce the size of myocardial infarctions in a dose-dependent manner. frontiersin.orgdovepress.com It is believed to exert this effect by scavenging free radicals and inhibiting lipid peroxidation, thereby protecting cardiomyocytes from ischemic injury. frontiersin.org Furthermore, sophoridine helps preserve the ultrastructure of the heart muscle during an ischemic event. frontiersin.org In animal models, treatment with sophoridine led to the disappearance of myofilament dissolution and a more orderly arrangement of myofilaments. frontiersin.org Some research also suggests that sophoridine may up-regulate SERCA2a expression in cardiomyocytes, which helps in recovering the calcium capacity of the sarcoplasmic reticulum. dovepress.com Additionally, it has been shown to protect the mitochondria within ischemic cells. nih.gov
| Effect of Sophoridine on Myocardial Ischemia | Observed Outcome | Potential Mechanism |
| Improved Cardiac Function | Increased LVSP and ±dp/dtmax, decreased LVEDP. frontiersin.orgdovepress.com | Up-regulation of SERCA2a expression. dovepress.com |
| Reduced Infarct Size | Dose-dependent reduction in the area of damaged heart tissue. frontiersin.orgdovepress.com | Scavenging free radicals and anti-lipid peroxidation. frontiersin.org |
| Preservation of Ultrastructure | Neatly arranged myofilaments and disappearance of myofilament dissolution. frontiersin.org | Protection of mitochondria. nih.gov |
Anti-Osteoporosis Effects
Sophoridine has shown potential in the management of osteoporosis, a condition characterized by weakened bones. nih.govfrontiersin.org Its primary mechanism of action in this regard is the inhibition of bone-resorbing cells known as osteoclasts. nih.govresearchgate.net
Osteoporosis often involves an imbalance where the rate of bone resorption by osteoclasts exceeds the rate of bone formation by osteoblasts. nih.gov Sophoridine has been found to directly inhibit the formation of osteoclasts. nih.govresearchgate.net In studies involving ovariectomized mice, a common model for postmenopausal osteoporosis, sophoridine treatment effectively suppressed the increase in osteoclast formation. frontiersin.orgnih.gov This inhibition of osteoclastogenesis is a key factor in its anti-osteoporosis effect. frontiersin.org
The anti-osteoporotic activity of sophoridine is mediated through its influence on specific signaling pathways that regulate osteoclast development. frontiersin.orgnih.gov Research has shown that sophoridine blocks the RANKL-induced formation of osteoclasts in a dose- and time-dependent manner. nih.govnih.gov
The molecular mechanism involves the modulation of the RANKL-ERK-NFAT pathway. frontiersin.orgnih.gov Sophoridine inhibits the activation of ERK (extracellular signal-regulated kinase) and the subsequent induction and nuclear translocation of NFATc1 (nuclear factor of activated T-cells, cytoplasmic 1), a critical transcription factor for osteoclast differentiation. nih.govnih.gov By interfering with this pathway, sophoridine effectively downregulates the expression of genes specific to osteoclasts, thereby hindering their formation and function. nih.govresearchgate.net
| Effect of Sophoridine on Osteoporosis | Molecular Mechanism |
| Inhibition of Osteoclast Formation | Blocks RANKL-induced osteoclastogenesis. nih.govnih.gov |
| Modulation of Signaling Pathways | Inhibits the activation of ERK and the induction and nuclear translocation of NFATc1. nih.govnih.gov |
Anti-Bacterial Activity
Sophoridine has demonstrated notable anti-bacterial properties against a range of both gram-negative and gram-positive bacteria. mdpi.comnih.gov
Studies have shown that sophoridine is effective against several gram-negative bacteria. The minimum inhibitory concentration (MIC) of sophoridine against Escherichia coli has been reported to be 5.12 mg/mL. mdpi.comnih.gov It also shows activity against other gram-negative pathogens such as Salmonella enteritidis with a MIC of 5.24 mg/mL and Salmonella typhimurium with a MIC of 10.24 mg/mL. mdpi.comnih.gov
Sophoridine also exhibits inhibitory effects against gram-positive bacteria. Research has determined the MIC of sophoridine against Staphylococcus aureus to be 10.24 mg/mL. mdpi.comnih.gov The alkaloid extracts of Sophora alopecuroides, which contain sophoridine as a main component, have shown significant antimicrobial activity against Staphylococcus aureus and Bacillus subtilis. tubitak.gov.tr
| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) of Sophoridine |
| Escherichia coli | Gram-Negative | 5.12 mg/mL mdpi.comnih.gov |
| Salmonella enteritidis | Gram-Negative | 5.24 mg/mL mdpi.comnih.gov |
| Salmonella typhimurium | Gram-Negative | 10.24 mg/mL mdpi.comnih.gov |
| Staphylococcus aureus | Gram-Positive | 10.24 mg/mL mdpi.comnih.gov |
| Bacillus subtilis | Gram-Positive | Significant activity from alkaloid extracts. tubitak.gov.tr |
Insecticidal Activity and Anti-Mosquito Effects
Sophoridine and its derivatives have been identified as potential agents for controlling insect populations, particularly mosquitoes. mdpi.comnih.gov Research has highlighted its efficacy against various insect pests, such as lice, nematodes, aphids, and termites. nih.gov The compound's anti-mosquito activity is most pronounced against the larval stages, suggesting its potential as a larvicidal agent in mosquito population control programs. mdpi.comnih.gov While sophoridine itself shows activity, studies have also focused on creating more potent derivatives to enhance these insecticidal effects. mdpi.comnih.gov
Acetylcholinesterase Inhibition
A primary mechanism underlying the insecticidal action of sophoridine and its analogs is the inhibition of acetylcholinesterase (AChE). mdpi.comresearchgate.net AChE is a critical enzyme in the central nervous system of insects, responsible for breaking down the neurotransmitter acetylcholine (B1216132). tandfonline.com By inhibiting AChE, sophoridine causes an accumulation of acetylcholine at the synaptic cleft, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect. tandfonline.com
Studies have investigated the AChE inhibitory potential of sophoridine derivatives against mosquito species like Aedes albopictus. mdpi.comnih.gov While sophoridine itself has an effect, certain synthetic derivatives have shown significantly enhanced inhibitory activity. mdpi.comnih.govresearchgate.net For instance, specific sophoridine derivatives demonstrated substantial AChE inhibition rates in Ae. albopictus larvae. nih.govnih.gov This mechanism is a key target for many commercial insecticides, and sophoridine's ability to act on this pathway makes it a compound of interest for developing new botanical pesticides. nih.govnih.gov
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Sophoridine Derivatives against Aedes albopictus
| Compound | Concentration (ppm) | AChE Inhibition Rate (%) | Source |
|---|---|---|---|
| SOP-2g | 250 | 63.16 | nih.gov, nih.gov |
| SOP-2q | 250 | 46.67 | nih.gov, nih.gov |
| SOP-2r | 250 | 35.11 | nih.gov, nih.gov |
Effects on Insect Growth Cycles
Sophoridine exerts significant disruptive effects on the growth and development of insects, particularly during their larval stages. mdpi.com The primary application observed is its larvicidal activity against mosquitoes. mdpi.comnih.gov Research on Aedes albopictus, a significant disease vector, has shown that sophoridine derivatives can be lethal to its larvae. mdpi.comnih.gov
The lethal concentration (LC50) values, which represent the concentration required to kill 50% of a test population, have been determined for several derivatives. These findings indicate a dose-dependent mortality rate. mdpi.comnih.gov Beyond direct lethality, exposure to sophoridine derivatives can induce morphological abnormalities in mosquito larvae. nih.govnih.gov Studies have documented changes in the intestinal cavity, caudal gill, and tail of deceased larvae, suggesting that the compound interferes with multiple physiological systems essential for proper development. nih.govnih.gov This disruption of the growth cycle is a crucial aspect of its anti-mosquito effects, as targeting the larval stage is an effective strategy for reducing adult mosquito populations. mdpi.comnih.gov While highly effective against larvae, sophoridine and its derivatives have demonstrated lower activity against adult mosquitoes. nih.gov
Table 2: Larvicidal Activity of Sophoridine Derivatives against Aedes albopictus Larvae
| Compound | LC50 (ppm) | Source |
|---|---|---|
| SOP-2g | 330.98 | mdpi.com, nih.gov |
| SOP-2q | 430.53 | mdpi.com, nih.gov |
| SOP-2r | 411.09 | mdpi.com, nih.gov |
Structure Activity Relationship Sar Studies of Sophoridine and Its Derivatives
Identification of Key Structural Motifs for Biological Activity
The tetracyclic quinolizidine (B1214090) core of sophoridine is fundamental to its biological activity. However, SAR studies have revealed that specific structural features are not strictly essential, and their modification can lead to enhanced pharmacological effects. For instance, the D-ring, which contains a lactam bond, can be opened to yield sophoridinic acid. researchgate.netresearchgate.net This transformation from a tetracyclic to a tricyclic structure still retains a certain level of activity, suggesting that the intact D-ring is not an absolute requirement for its anticancer properties. researchgate.netresearchgate.net
Furthermore, the introduction of an α,β-unsaturated ketone moiety has been shown to improve the cytotoxic activity of sophoridine derivatives. mdpi.comresearchgate.net The incorporation of heterocyclic groups, such as N-benzyl indole (B1671886), can also significantly enhance the anti-proliferative effects of sophoridine. dovepress.com
Impact of Chemical Modifications on Pharmacological Efficacy
Chemical modifications at various positions of the sophoridine molecule have been systematically explored to improve its pharmacological profile. These modifications are primarily focused on the N-16 position, the C-14 position, and the opening of the lactam ring. dovepress.comnih.gov
Modifications at the N-16 Position
Alterations at the N-16 position have been shown to influence the biological activity of sophoridine derivatives. The introduction of an aliphatic acyl group on the 16-nitrogen atom can considerably enhance its anti-cancer effects. dovepress.comnih.gov For example, the substitution with a p-chlorobenzyl group at this position has been found to boost anti-tumor activity. dovepress.com
Modifications at the C-14 Position
The C-14 position of the lactam ring is another critical site for structural modification. dovepress.comnih.gov The introduction of an N-benzyl indole group at this position has been reported to significantly enhance sophoridine's anti-proliferative activity. dovepress.com In a study of 58 such derivatives, 33 showed improved anti-proliferative properties, with one compound exhibiting potent activity against several cancer cell lines with IC50 values ranging from 0.93 to 1.89 μM. dovepress.com Similarly, the addition of a substituted phenylmethylene group at C-14 has also shown beneficial effects on antiproliferative activity. nih.gov
Table 1: Anticancer Activities of C-14 Substituted Sophoridine Derivatives
| Compound | Substituent at C-14 | Cell Line (HepG-2) IC50 (µM) | Cell Line (CNE-2) IC50 (µM) |
|---|---|---|---|
| 2f | α,β-unsaturated ketone | 10.32 | 9.87 |
| 2m | α,β-unsaturated ketone | 12.54 | 11.21 |
Data sourced from a study on novel α, β-unsaturated sophoridinic derivatives. mdpi.com
Modifications Involving the Lactam Ring Opening
Opening the D-ring lactam of sophoridine to form sophoridinic acid derivatives provides a secondary amine at the 12-position, creating a new site for modification. researchgate.netresearchgate.net This tricyclic scaffold has been shown to be a promising starting point for developing more potent agents. dovepress.com SAR analyses suggest that a sophoridinic acid with a 3-ring structure can be more advantageous than the original 4-ring sophoridine scaffold. dovepress.com Introduction of a chlorobenzyl group to the 12-nitrogen atom of sophoridinol, a derivative obtained after ring opening, significantly enhances its activity. dovepress.com
Table 2: Antiproliferative Activity of N-Substituted Sophoridinic Acid Derivatives
| Compound | Substituent on 12-Nitrogen | Cell Line (HepG-2) IC50 (µM) |
|---|---|---|
| 26 | 4-Fluorobenzoyl | 15.6 |
Data from a study on N-substituted sophoridine derivatives and their anticancer activities. researchgate.net
Introduction of Specific Functional Groups (e.g., Aliphatic Acyl, Phosphoramide (B1221513) Mustard Moiety, Oxime Ester Fragment)
The introduction of specific functional groups has been a successful strategy to enhance the pharmacological efficacy of sophoridine.
Aliphatic Acyl Groups: The addition of an aliphatic acyl group, particularly on the nitrogen atom after lactam ring opening, can significantly increase anticancer activity. nih.gov For example, a derivative with a bromoacetyl side-chain demonstrated potent effects against four human tumor cell lines. nih.gov
Phosphoramide Mustard Moiety: Novel sophoridine derivatives functionalized with a phosphoramide mustard moiety have shown potent cytotoxicity against various cancer cell lines, particularly S180 and H22 tumor cells, with IC50 values in the low micromolar range. mdpi.com These compounds were found to be more cytotoxic to cancer cells than to normal cells. mdpi.com
Table 3: Cytotoxicity of Sophoridine Derivatives with Phosphoramide Mustard Moiety
| Compound | Cell Line (S180) IC50 (µM) | Cell Line (H22) IC50 (µM) |
|---|---|---|
| 7a | 2.89 | - |
| 7c | 2.02 | 1.01 |
| 7d | 2.01 | 1.80 |
| 7e | - | 1.85 |
Data from a study on novel sophoridine derivatives bearing a phosphoramide mustard moiety. mdpi.com
Oxime Ester Fragment: The incorporation of an oxime ester group has been shown to be beneficial for improving larvicidal activity against Aedes albopictus. nih.govsemanticscholar.org
Computational Approaches in SAR Elucidation
Computational methods, such as 2D and 3D Quantitative Structure-Activity Relationship (QSAR) modeling, play a crucial role in understanding the SAR of sophoridine derivatives. researchgate.netresearchgate.net These models help in predicting the anticancer activity of newly designed compounds and provide insights into the structural requirements for enhanced efficacy. researchgate.net For instance, QSAR studies have supported the finding that introducing appropriate substituents on the nitrogen atom at the 12-position of sophoridinic acid can enhance anticancer activities. researchgate.netresearchgate.net Molecular docking studies have also been employed to understand the binding interactions of sophoridine derivatives with their target proteins, such as DNA topoisomerase I, providing a theoretical basis for structural optimization. mdpi.commdpi.com These computational tools offer a systematic approach to unravel the mechanisms of action and guide the design of more potent sophoridine-based therapeutic agents. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the structural properties of compounds with their biological activities. jocpr.com This approach is instrumental in drug design, allowing for the prediction of the activity of new or hypothetical compounds. researchgate.net For sophoridine and its derivatives, both 2D and 3D-QSAR models have been developed to predict their anticancer activity and guide the synthesis of more effective analogues. nih.govresearchgate.net
Researchers have established QSAR models for N-substituted sophoridine derivatives to predict their half-maximal inhibitory concentration (IC50) values against various human tumor cell lines. nih.govresearchgate.net These models revealed that introducing specific substituents on the nitrogen atom at the 12-position of sophoridinic acid could significantly enhance anticancer activities. researchgate.net One study successfully created 2D and 3D-QSAR prediction models for 28 newly designed sophoridine derivatives. nih.govresearchgate.net The results from these models indicated that the introduction of a benzene (B151609) ring as a core pharmacophore, with an additional benzene ring in the para position, effectively improved the anticancer activity. nih.gov
The predictive power of these QSAR models helps in prioritizing which derivatives to synthesize and test, saving time and resources. jocpr.com For instance, the models predicted that Compound 26, a novel N-substituted derivative, would have significant inhibitory activity. researchgate.net Subsequent in vitro testing confirmed this prediction, showing it had a potent IC50 value of 15.6 µM against HepG-2 (liver cancer) cells, even surpassing the activity of the standard chemotherapy drug cisplatin (B142131) in this assay. nih.gov These studies provide a valuable theoretical basis for the strategic structural optimization of sophoridine-based compounds. nih.gov
Table 1: Summary of QSAR Modeling Findings for Sophoridine Derivatives
| Model Type | Key Finding | Predicted Outcome | Experimental Validation | Reference |
| 2D & 3D-QSAR | Introduction of appropriate substituents on the nitrogen atom at the 12-position of sophoridinic acid may enhance anticancer activity. | Increased IC50 values for designed compounds. | Confirmed for 28 novel N-substituted derivatives. | researchgate.net |
| QSAR Prediction | Introduction of a benzene ring as a main pharmacophore and a second benzene ring at the para position improves anticancer activity. | Enhanced inhibitory effects against human tumor cell lines. | Compound 26 showed an IC50 of 15.6 µM against HepG-2 cells. | nih.gov |
Molecular Docking Studies and Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This technique is widely used to understand the mechanism of action of drugs and to rationalize SAR data at a molecular level. For sophoridine and its derivatives, molecular docking studies have been crucial in elucidating their interactions with biological targets, most notably DNA topoisomerase I (Topo I), an enzyme critical for DNA replication and a key target for many anticancer drugs. nih.govnih.gov
Sophoridine itself is known to inhibit Topo I activity. nih.gov Molecular docking studies have shown that its derivatives can form more stable and extensive interactions with the DNA-Topo I complex, explaining their enhanced biological activity. nih.govnih.gov For example, a series of novel α, β-unsaturated sophoridinic derivatives were designed and synthesized, with compounds 2f and 2m showing significant cytotoxic effects against cancer cell lines. nih.gov Docking studies revealed that these compounds bind effectively within the active site of the DNA-Topo I complex (PDB ID: 1T8I). nih.govresearchgate.net
The introduction of planar aromatic groups, conjugated planar structures, or α,β-unsaturated ketone moieties has been a common strategy in modifying sophoridine. nih.govresearchgate.netresearchgate.net Docking analyses have consistently shown that these modifications allow the derivatives to engage in π-π stacking interactions with the DNA base pairs in the active site, a key interaction that enhances binding affinity. researchgate.netresearchgate.net For instance, derivatives with an N-benzyl indole group at the C-14 position showed significantly enhanced anti-proliferative activity, which was attributed to this improved binding. dovepress.com Similarly, phosphoramide mustard functionalized sophoridine derivatives were docked into the DNA-Top I complex, with the alkyl ester chain and parts of the tricycle scaffold burying into the active site. mdpi.com These computational insights help rationalize the observed biological results and guide the design of new derivatives with improved target engagement. nih.gov
Table 2: Key Ligand-Target Interactions from Molecular Docking Studies
| Derivative Class | Target Protein | Key Interaction Type | Structural Moiety Involved | Resulting Effect | Reference |
| α, β-Unsaturated Sophoridinic Derivatives | DNA-Topo I | π-π stacking | Aromatic/heterocyclic groups | Enhanced binding affinity and anticancer activity | nih.govresearchgate.net |
| N-Substituted Derivatives | DNA-Topo I | Stronger binding affinity | Benzene ring pharmacophore | Increased inhibitory activity | nih.gov |
| N-benzyl indole derivatives | DNA-Topo I | π-π stacking | N-benzyl indole group at C-14 | Significantly enhanced anti-proliferative activity | dovepress.com |
| Phosphoramide Mustard Derivatives | DNA-Topo I | Hydrophobic interactions | Alkyl ester chain and tricycle scaffold | Potent cytotoxic activity | mdpi.com |
| General Derivatives | MAPKAPK2 | Direct binding | Not specified | Induction of apoptosis and cell cycle arrest | nih.gov |
Stereochemical Considerations in Sophoridine Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of drugs. numberanalytics.com Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit significant differences in their pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral. mdpi.com
Sophoridine is a structural isomer of matrine (B1676216) and possesses a complex, rigid tetracyclic quinolizidine alkaloid structure. nih.govresearchgate.net Its specific stereochemistry is fundamental to its biological function. The spatial arrangement of its four six-membered rings dictates how it fits into the binding sites of its molecular targets. researchgate.net The study of matrine-type alkaloids has shown that their common O=C=N-C-C-C-N structure may be responsible for certain effects, such as positive inotropic activity on the myocardium. dovepress.com
Vibrational circular dichroism (VCD) is a powerful spectroscopic technique used to determine the absolute configuration of chiral molecules in solution, providing a direct assessment of their stereochemistry. researchgate.net Such techniques are vital for confirming the structure of complex natural products like sophoridine and its derivatives. While detailed studies comparing the activity of different sophoridine stereoisomers are not extensively reported in the reviewed literature, the principles of stereochemistry dictate that its specific configuration is essential for its observed activities. numberanalytics.commdpi.com Any modification to the sophoridine scaffold must consider the resulting stereochemical outcomes, as changes in the 3D arrangement could alter or abolish its interaction with biological targets, leading to reduced efficacy or altered biological effects. mdpi.com For example, the difference in activity between sophoridine and its more hydrophobic derivative sophocarpine (B1681056) as hERG K+ channel blockers is attributed not just to hydrophobicity but also to the subtle structural differences influencing target interaction. researchgate.net
Synthetic Approaches and Derivatization Strategies for Sophoridine
Total Synthesis of Sophoridine
The complete synthesis of sophoridine from simple, non-natural precursors represents a significant achievement in organic chemistry. Until recently, no total synthesis of sophoridine had been reported. nih.gov A bio-inspired approach has now enabled the first total synthesis of (–)-sophoridine. nih.govescholarship.org This strategy is inspired by the proposed biosynthesis of matrine-type alkaloids from three molecules of (–)-lysine. nih.govacs.org
The synthesis leverages pyridine (B92270) as a stable substitute for the unstable cyclic imine Δ1-piperidine. nih.govacs.org The core of this method is a dearomative annulation reaction where two molecules of pyridine are joined with one molecule of glutaryl chloride, constructing the entire tetracyclic framework of the matrine (B1676216) alkaloids in a single step. nih.govacs.org This key transformation first yields isomatrine (B92780) in a four-step sequence from commercially available chemicals. nih.gov Isomatrine then serves as a common precursor to a variety of other lupin alkaloids through catalytic isomerization. nih.gov Specifically, the isomerization of a synthetic intermediate with Platinum(IV) oxide (PtO₂) at 98 °C for 15 minutes furnished (–)-sophoridine in a 10% yield, alongside other isomers like matrine and isosophoridine. nih.gov This unified synthesis provides access to a range of matrine-type alkaloids, facilitating further pharmacological investigation. nih.gov
Semi-Synthesis of Sophoridine Derivatives
Semi-synthesis, which involves the chemical modification of the naturally occurring sophoridine molecule, is the most common strategy for generating novel analogs. nih.govnih.gov These modifications are typically focused on specific positions of the sophoridine scaffold, primarily the lactam ring, to explore structure-activity relationships (SAR). nih.gov
Key sites for derivatization include:
Modification at the C-14 position: The C-14 position, adjacent to the lactam carbonyl, can be functionalized to introduce new substituents. For instance, α,β-unsaturated sophoridine derivatives have been synthesized by reacting sophoridine with various aldehydes in the presence of a base like sodium hydride (NaH). researchgate.netnih.govresearchgate.net This introduces a phenylmethylene group or other conjugated systems at C-14. researchgate.netresearchgate.net
Modification at the N-12 or N-16 position: The nitrogen atoms in the quinolizidine (B1214090) core are also targets for modification. N-substituted sophoridinic acid derivatives have been prepared by first hydrolyzing the lactam ring and then coupling the resulting secondary amine (at the N-12 position) with various substituents. researchgate.net The introduction of groups like a bromoacetyl side-chain or a benzyl (B1604629) chloride group to the nitrogen atoms has been explored to enhance biological activity. dovepress.com
Lactam Ring-Opening: Derivatives can be created by opening the D-ring lactam. This approach leads to sophoridinic acid or sophoridinol derivatives, which present new functional groups (a carboxylic acid and a secondary amine) for further modification. figshare.comnih.gov For example, new N-substituted sophoridinol derivatives have been synthesized from the lead compound sophoridine. figshare.comnih.gov
These semi-synthetic strategies allow for the creation of extensive libraries of sophoridine derivatives, which are then evaluated for their pharmacological properties. dovepress.comresearchgate.net
Targeted Derivatization for Enhanced Pharmacological Profiles
The primary goal of synthesizing sophoridine derivatives is to improve their pharmacological profiles, particularly their anti-cancer activity. mdpi.comnih.gov Sophoridine itself has moderate antitumor activity, which makes it an ideal lead compound for optimization. mdpi.com Structure-activity relationship (SAR) studies are crucial for guiding these modifications.
Research has shown that specific structural changes can significantly enhance cytotoxic effects against various cancer cell lines. mdpi.comdovepress.com For example, introducing an α,β-unsaturated ketone moiety and a heterocyclic group can significantly boost anticancer activity. mdpi.comresearchgate.net Similarly, SAR analyses of N-substituted derivatives have revealed that adding an N-benzyl indole (B1671886) group to the 14-position of sophoridine can markedly increase its anti-proliferative effects. dovepress.com Of 58 such compounds synthesized in one study, 33 showed potent activities with IC₅₀ values below 10 µM against the HepG2 cancer cell line. dovepress.comresearchgate.net Another study found that sophoridinol derivative 7i displayed a potent antiproliferative activity with an IC₅₀ of 3.1 μM and, importantly, was almost equally effective against both wild-type and adriamycin-resistant breast cancer cell lines (MCF-7 and MCF-7/AMD). figshare.comnih.gov
The following table summarizes the enhanced pharmacological profiles of selected sophoridine derivatives.
Data sourced from references: mdpi.comdovepress.comresearchgate.netfigshare.comnih.gov
These targeted derivatizations aim to create analogs that not only have enhanced potency but also overcome challenges like drug resistance. figshare.comnih.gov
Novel Synthetic Methodologies for Sophoridine Analogs
The development of novel synthetic methodologies is essential for producing complex molecules like sophoridine and its analogs efficiently and sustainably. ijrpr.com The bio-inspired dearomative annulation used in the total synthesis of (–)-sophoridine is a prime example of a novel strategy. nih.govacs.org Its ability to construct the complex tetracyclic core in a single step from simple starting materials represents a significant advance over longer, more traditional synthetic routes. nih.gov
Modern synthetic techniques are increasingly being applied to the synthesis of heterocyclic compounds, including:
Microwave-assisted synthesis: This technique can accelerate reaction times, increase yields, and improve the purity of products in the synthesis of heterocyclic frameworks. ijrpr.com
Multicomponent reactions: These reactions combine three or more starting materials in a single step to form a complex product, offering high atom economy and efficiency. ijrpr.com
Green Chemistry Approaches: The use of environmentally friendly solvents, catalysts, and reaction conditions is a growing trend. ijrpr.com This includes biocatalysis and solvent-free reactions, which reduce the environmental impact of chemical synthesis. ijrpr.comchemrxiv.org
These advanced methodologies are pivotal for the efficient production of sophoridine analogs, enabling the exploration of a wider chemical space and the discovery of new drug candidates. ijrpr.comwarwick.ac.uk
Bio-transformation Approaches for Sophoridine Modification
Biotransformation utilizes microorganisms or their enzymes to perform specific chemical modifications on a substrate. medcraveonline.com This approach is valued for its high specificity (chemo-, regio-, and stereospecificity) and its operation under mild, environmentally friendly conditions. syncsci.commdpi.com
A notable example is the biotransformation of sophoridine into its oxidized analog, oxysophoridine (B11933576). syncsci.comsyncsci.com Studies have shown that the filamentous fungus Xylariales. sp F005 can effectively catalyze the one-step oxidation of sophoridine to produce oxysophoridine. syncsci.comsyncsci.com This is significant because oxysophoridine exhibits improved biological activity and potentially lower toxicity compared to the parent compound. syncsci.com This microbial synthesis provides a "green" alternative to traditional chemical oxidation methods, which may use harsh reagents. syncsci.com Researchers have optimized various parameters of this biotransformation to maximize the yield of the desired product. syncsci.com
The following table details the optimized conditions for the biotransformation of sophoridine by Xylariales. sp F005.
Data sourced from reference: syncsci.com
Biotransformation represents a powerful and sustainable tool for modifying complex natural products like sophoridine, offering a pathway to novel derivatives that may not be accessible through conventional chemical synthesis. medcraveonline.comsyncsci.com
Advanced Research Methodologies and Experimental Models in Sophoridine Studies
In Vitro Cellular Assays
In vitro cellular assays represent a fundamental component of sophoridine research, providing insights into its interactions with biological systems in a controlled laboratory setting. These assays are instrumental in characterizing the compound's bioactivity.
To determine the cytotoxic and cytostatic effects of sophoridine on cancer cells, researchers employ several key assays. The Cell Counting Kit-8 (CCK-8) assay is frequently used to assess cell viability. ijbs.comcreative-biogene.com This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of living cells. dojindo.com Studies have shown that sophoridine exhibits significant inhibitory effects on the growth of various human cancer cell lines, including those of the pancreas, stomach, liver, colon, and prostate, with pancreatic cancer cells being particularly sensitive. nih.govselleckchem.com
The colony formation assay is another critical technique used to evaluate the long-term proliferative capacity of cells after treatment with sophoridine. This assay assesses the ability of single cells to undergo sufficient divisions to form a colony. Research has demonstrated that sophoridine can suppress colony formation in lung and gastric cancer cell lines, indicating its potential to inhibit sustained cancer cell proliferation. nih.govdovepress.com
EdU (5-ethynyl-2'-deoxyuridine) staining is a more modern method used to directly measure DNA synthesis and, consequently, cell proliferation. This technique has been utilized to confirm the anti-proliferative effects of sophoridine in various cell lines. nih.gov
Apoptosis, or programmed cell death, is a key mechanism through which anti-cancer agents exert their effects. The most common method to detect and quantify apoptosis is through flow cytometry using Annexin V and Propidium Iodide (PI) staining. nih.govnih.gov During the early stages of apoptosis, a cell membrane lipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. nih.gov Annexin V is a protein that specifically binds to PS, and when labeled with a fluorescent dye (like FITC), it can identify early apoptotic cells. thermofisher.com PI is a fluorescent dye that stains the DNA of cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. nih.gov By using these two stains together, researchers can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. researchgate.net Studies have utilized Annexin V/PI staining to demonstrate that sophoridine induces apoptosis in a dose-dependent manner in various cancer cells, including human pancreatic cancer and colorectal cancer cells. nih.govresearchgate.netnih.gov
The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer. Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). researchgate.net This is typically done by staining the DNA of cells with a fluorescent dye, such as propidium iodide, and then measuring the fluorescence intensity of individual cells. The amount of DNA in a cell correlates with the phase of the cell cycle. Sophoridine has been shown to induce cell cycle arrest in several cancer cell lines. nih.govfrontiersin.org For instance, treatment of pancreatic cancer cells with sophoridine resulted in an accumulation of cells in the S phase. nih.govresearchgate.net In other cancer types, such as gastric cancer and lung cancer, sophoridine has been observed to block the cell cycle in the G2 phase. frontiersin.org This cell cycle arrest prevents cancer cells from progressing through division, thereby inhibiting tumor growth.
Cell migration is a fundamental process involved in physiological events like wound healing, but it is also a critical step in cancer metastasis. nih.govnih.gov The wound healing assay, or scratch assay, is a straightforward and widely used method to study collective cell migration in vitro. 4dcell.comibidi.com In this assay, a "wound" or cell-free gap is created in a confluent monolayer of cells, and the closure of this gap by migrating cells is monitored over time. nih.govcellbiolabs.com Research using this technique has shown that sophoridine can significantly inhibit the migration of non-small cell lung cancer (NSCLC) A549 cells and gastric cancer cells. dovepress.comijper.org This suggests that sophoridine has the potential to interfere with the metastatic process of cancer.
Enzyme activity assays are used to determine the effect of compounds on specific enzymes. DNA topoisomerase I (Topo I) is an essential enzyme involved in DNA replication and transcription; it is a key target for some anticancer drugs. news-medical.net A study utilizing affinity ultrafiltration coupled with UPLC-QTOF-MS identified sophoridine as having inhibitory activity against Topo I. nih.gov This inhibition can lead to DNA damage and cell death in cancer cells.
Acetylcholinesterase (AChE) is an enzyme primarily known for its role in the nervous system, but it is also implicated in tumor development. mdpi.com An in vitro study investigating alkaloids from Sophora flavescens found that a total extract containing sophoridine exhibited moderate acetylcholinesterase inhibition. nih.gov
To understand the molecular pathways affected by sophoridine, researchers use immunofluorescence and Western blot techniques to analyze protein expression levels. Western blotting allows for the detection and quantification of specific proteins in a sample. ijbs.com It has been extensively used in sophoridine research to measure changes in proteins involved in the cell cycle (e.g., Cyclin D1, CDK2, p27), apoptosis (e.g., Bax, Bcl-2, caspases), and key signaling pathways (e.g., ERK, JNK, mTOR, NOTCH1). nih.govnih.govresearchgate.netresearchgate.netijper.org For example, studies have shown that sophoridine treatment can decrease the expression of anti-apoptotic proteins like Bcl-2 and increase the expression of pro-apoptotic proteins like Bax. researchgate.net Immunofluorescence is a technique that uses fluorescently labeled antibodies to visualize the localization of specific proteins within a cell. This method was used to show that sophoridine treatment affects the expression of LC-3, a key marker for autophagy. researchgate.net
RT-PCR for Gene Expression Analysis
Quantitative Real-Time Polymerase Chain Reaction (RT-PCR or qPCR) is a fundamental technique employed in sophoridine research to quantify changes in gene expression levels in response to treatment. This methodology allows for the precise measurement of messenger RNA (mRNA) transcripts, offering insights into the molecular pathways modulated by sophoridine.
In oncology studies, RT-qPCR has been instrumental in revealing the effects of sophoridine on genes that regulate cell cycle, apoptosis, and signaling pathways. For instance, in breast cancer cell lines (MCF-7 and MDA-MB-231), sophoridine treatment was shown to up-regulate the expression of the pro-apoptotic gene Bax while down-regulating the anti-apoptotic gene Bcl-2. researchgate.net Similarly, in non-small cell lung cancer (NSCLC) A549 cells, RT-PCR analysis demonstrated that sophoridine treatment led to a significant downregulation of mTOR and NOTCH1 mRNA expression levels. ijper.orgnih.gov Further studies in lung cancer have used this technique to show that sophoridine inhibits the expression of target genes downstream of the Hippo-YAP pathway, including FOXM1, CYR61, CDX2, VEGF, and c-Myc. frontiersin.org In models of acute lung injury, sophoridine was found to down-regulate the mRNA expression of key inflammatory pathway components, including TLR4, MyD88, NF-κB, and mTOR in pulmonary tissue. nih.gov
The following table summarizes key genes that have been shown to be modulated by sophoridine, as identified through RT-PCR analysis in various studies.
| Cell/Tissue Type | Target Gene | Effect of Sophoridine | Research Context |
| Breast Cancer Cells | Bax | Up-regulation | Apoptosis Induction |
| Breast Cancer Cells | Bcl-2 | Down-regulation | Apoptosis Induction |
| NSCLC Cells (A549) | mTOR | Down-regulation | Anti-Cancer |
| NSCLC Cells (A549) | NOTCH1 | Down-regulation | Anti-Cancer |
| Lung Cancer Cells | FOXM1, CYR61, etc. | Down-regulation | Hippo-YAP Pathway |
| Mouse Lung Tissue | TLR4, MyD88, NF-κB | Down-regulation | Anti-Inflammatory |
In Vivo Animal Models
In vivo animal models are critical for evaluating the physiological effects, efficacy, and mechanisms of sophoridine in a complex biological system, bridging the gap between in vitro findings and potential clinical applications.
Xenograft models, which involve the transplantation of human cancer cells into immunocompromised mice, are a cornerstone of in vivo cancer research for sophoridine. These models allow for the direct assessment of a compound's ability to inhibit tumor growth in a living organism.
Sophoridine has demonstrated significant anti-tumor activity across a variety of xenograft models. In a colorectal cancer model using SW480 cells, sophoridine treatment inhibited the growth, weight, and volume of tumors in nude mice. nih.govdovepress.com Similarly, in pancreatic cancer xenograft models, sophoridine suppressed tumor growth. nih.gov Studies on non-small cell lung cancer using a Lewis lung cancer-bearing mouse model also showed that sophoridine significantly inhibited tumor growth. nih.gov Mechanistic insights from these models revealed that the anti-cancer effects are linked to the induction of apoptosis within the tumor cells. nih.govdovepress.com
The table below details several xenograft models used in sophoridine research.
| Cancer Type | Cell Line | Animal Model | Key Findings |
| Colorectal Cancer | SW480 | Nude Mice | Inhibition of tumor growth, weight, and volume. nih.govdovepress.com |
| Pancreatic Cancer | Miapaca-2, PANC-1 | Nude Mice | Suppression of tumor growth. nih.govnih.gov |
| Lung Cancer | Lewis Lung Cancer | C57BL/6 Mice | Significant inhibition of tumor growth. nih.gov |
| Gastric Cancer | N/A | Nude Mice | Inhibition of tumor progression. |
To investigate sophoridine's therapeutic potential beyond cancer, researchers utilize various disease-specific animal models that mimic human pathological conditions.
LPS-Induced Acute Lung Injury (ALI): This model is established by administering lipopolysaccharide (LPS), a component of bacterial cell walls, to induce a severe inflammatory response in the lungs. In mice with LPS-induced ALI, sophoridine has been shown to alleviate the inflammatory response, reducing alveolar wall thickening, inflammatory exudation, and pulmonary edema. nih.govdovepress.com Mechanistically, sophoridine was found to suppress the NF-κB and MAPK signaling pathways in this model. nih.gov
Collagen-Induced Arthritis (CIA) in Rats: The CIA rat model is a widely used preclinical model for rheumatoid arthritis. Studies have utilized this model to demonstrate the anti-arthritic effects of sophoridine. nih.gov In CIA rats, sophoridine treatment was found to exert its therapeutic effect by inhibiting pathogenic characteristics of fibroblast-like synoviocytes through the suppression of the NF-κB and MAPKs (JNK and p38) signaling pathways. nih.gov
Ischemia-Reperfusion (I/R) Injury Models: These models simulate the tissue damage that occurs when blood supply returns to tissue after a period of ischemia, or lack of oxygen. Sophoridine has been shown to confer protective effects in models of I/R injury. For instance, in a model of cerebral ischemia-reperfusion, sophoridine was found to improve neural dysfunction by inhibiting the TLR4/NF-κB signaling pathway. nih.gov
Immunohistochemistry (IHC) is a powerful technique used in conjunction with in vivo models to visualize the presence and location of specific proteins within tissue samples. This method provides crucial context to molecular findings by revealing cellular responses and pathway activation within the tissue architecture.
In sophoridine research, IHC has been used to validate the in vivo mechanisms of action. For example, in xenograft tumor tissues from lung cancer models, IHC staining confirmed a decrease in the expression of the proliferation marker Ki67 following sophoridine administration. nih.gov In a pancreatic cancer xenograft model, IHC was used to detect the phosphorylation of key signaling proteins, demonstrating changes in p-ERK and p-JNK signals in the tumor tissues. researchgate.net Furthermore, in a lung cancer model designed to study the tumor microenvironment, IHC analysis showed that sophoridine up-regulated the expression of the M1 macrophage marker CD86/F4/80 in tumor tissues, indicating a shift towards an anti-tumor immune response. nih.gov
Computational and Bioinformatics Approaches
Computational and bioinformatics tools are increasingly being applied in pharmacological research to predict drug-target interactions, understand complex biological networks, and elucidate the polypharmacological nature of compounds like sophoridine.
Network pharmacology is a computational approach that analyzes the complex interactions between drugs, biological targets, and diseases. This methodology is particularly well-suited for studying compounds derived from traditional medicine, which often act on multiple targets.
In the study of sophoridine, network pharmacology approaches have been used to identify potential molecular targets. By analyzing pharmacological databases, researchers have predicted and subsequently confirmed that Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2) is a potential target of sophoridine in colorectal cancer. frontiersin.org Another study focusing on breast cancer utilized bioinformatics to identify overlapping targets between sophoridine and the disease. nih.gov A drug-target interaction network was then constructed using Cytoscape software to visualize and prioritize these targets, leading to the identification of PIM1 as a key therapeutic target. nih.gov These computational predictions are typically followed by experimental validation, such as western blotting or cellular thermal shift assays, to confirm the direct interaction between sophoridine and the identified protein target. nih.govfrontiersin.org While the full multitarget network pharmacology of sophoridine is still an area of active investigation, these studies highlight the power of computational approaches in guiding experimental research. nih.gov
In silico ADMET Profiling
The early assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for successful drug development. In silico ADMET profiling utilizes computational models to predict these pharmacokinetic and toxicological parameters, offering a rapid and cost-effective screening method before extensive in vitro and in vivo studies are undertaken.
While comprehensive in silico ADMET studies specifically focused on sophoridine are not extensively detailed in publicly available literature, the general principles of such analyses can be applied to understand its potential drug-like properties. Computational tools and web-based servers are routinely used to predict a range of ADMET-related parameters. These predictions are based on the molecule's structural features and comparison with large databases of compounds with known properties.
A hypothetical in silico ADMET profile for sophoridine would likely involve the evaluation of several key parameters. For absorption, models would predict its potential for oral bioavailability by assessing factors like its solubility and permeability across the intestinal membrane. Distribution predictions would estimate its ability to cross the blood-brain barrier and its binding affinity to plasma proteins. Metabolism prediction would identify potential metabolic pathways and the cytochrome P450 (CYP) enzymes likely involved in its biotransformation. Excretion models would forecast the primary routes of elimination from the body. Finally, toxicity predictions would screen for potential adverse effects, such as cardiotoxicity (e.g., hERG inhibition), mutagenicity, and hepatotoxicity.
It is important to note that while in silico predictions are valuable for early-stage assessment, they are not a substitute for experimental validation. However, they play a critical role in guiding further research and identifying potential liabilities of a drug candidate like sophoridine. The development and public dissemination of a detailed in silico ADMET profile for sophoridine would be a valuable contribution to the field, enabling a more targeted and efficient research trajectory.
Advanced Delivery Systems and Nanotechnology Applications (e.g., PLGA Microspheres)
A significant challenge in the therapeutic application of many natural compounds, including sophoridine, is achieving optimal delivery to the target site while minimizing systemic side effects. Advanced drug delivery systems, particularly those leveraging nanotechnology, offer promising solutions to overcome these hurdles. Among these, poly(lactic-co-glycolide) (PLGA) microspheres have emerged as a well-studied and effective platform for the controlled and targeted delivery of sophoridine. tandfonline.comnih.govtandfonline.com
PLGA is a biodegradable and biocompatible polymer that is widely used in biomedical applications. tandfonline.com When formulated into microspheres, it can encapsulate therapeutic agents like sophoridine, protecting them from degradation and enabling their sustained release over an extended period. This is particularly advantageous for improving patient compliance by reducing the frequency of administration.
Research has demonstrated the successful preparation of sophoridine-loaded PLGA microspheres using methods such as the oil-in-oil emulsion-solvent evaporation technique. tandfonline.comnih.govtandfonline.com These microspheres are typically characterized by their spherical shape, smooth surface, and a size range suitable for specific delivery routes. tandfonline.comnih.govtandfonline.com For instance, microspheres with an average size of around 17 µm have been developed for lung targeting. nih.gov
The encapsulation of sophoridine within PLGA microspheres has been shown to provide a sustained-release profile. In vitro studies have demonstrated an initial burst release followed by a prolonged, steady release of the drug over several days. nih.gov This controlled release is crucial for maintaining therapeutic drug concentrations at the target site.
Furthermore, in vivo studies in animal models have highlighted the potential of sophoridine-loaded PLGA microspheres for targeted drug delivery. For example, when administered intravenously in rats, these microspheres have shown significantly higher accumulation in the lungs compared to a sophoridine solution. nih.gov This lung-targeting effect could enhance the efficacy of sophoridine in treating lung-related diseases while reducing its distribution to other organs, thereby minimizing potential side effects. nih.gov
Beyond PLGA microspheres, other nanotechnology-based delivery systems are being explored for sophoridine. These include nano-liposomes and core-shell nanoparticles. dovepress.comnih.gov For instance, a novel system involving SiO2@Au core-shell nanoparticles coated with chitosan and cancer cell membranes has been designed for the targeted chemo-photodynamic therapy of gastric adenocarcinoma. nih.gov This innovative approach combines the therapeutic effects of sophoridine with photodynamic therapy, demonstrating the versatility of nanotechnology in enhancing the therapeutic potential of this natural compound. nih.gov
Interactive Data Table: Characteristics of Sophoridine-Loaded PLGA Microspheres
| Parameter | Finding | Reference |
| Preparation Method | Oil-in-oil emulsion-solvent evaporation | tandfonline.comnih.govtandfonline.com |
| Average Particle Size | Approximately 17 µm | nih.gov |
| Morphology | Spherical with a smooth surface | tandfonline.comtandfonline.com |
| Drug Loading | 6.5% | nih.gov |
| Encapsulation Efficiency | 65% | nih.gov |
| In Vitro Release | Initial burst followed by sustained release over 14 days | nih.gov |
| In Vivo Lung Targeting | Significantly higher concentration in lung tissue compared to solution | nih.gov |
Future Research Directions and Therapeutic Potential of Sophoridine
Elucidation of Multitarget Network Pharmacology
The therapeutic effects of many natural compounds, including sophoridine, are understood to arise from their interaction with multiple molecular targets. amegroups.org Network pharmacology has emerged as a crucial tool for investigating these complex interactions, shifting the research paradigm from a "one-drug, one-target" model to a more holistic "multi-component, multi-target" approach. amegroups.orgresearchgate.net
Future research should focus on leveraging network pharmacology to construct a comprehensive map of sophoridine's interactions. This involves identifying its direct targets and the broader biological pathways and networks it modulates. For instance, network pharmacology combined with metabolomics has been used to identify key genes like TNF, IL-6, STAT3, and MAPK8, which are linked to the therapeutic effects of traditional Chinese medicines containing sophoridine. dntb.gov.ua Similar studies have been applied to understand the role of Sophorae Flavescentis radix, from which sophoridine can be derived, in treating conditions like lung cancer with bone metastasis by identifying its active compounds and their corresponding gene targets. amegroups.org A deeper understanding of this interaction network will be invaluable for predicting efficacy, identifying potential side effects, and discovering new therapeutic applications for sophoridine. nih.gov
Comprehensive Long-Term In Vivo Toxicity and Safety Assessments
While sophoridine has shown therapeutic promise, concerns about its toxicity necessitate further investigation. frontiersin.orgnih.gov Studies have reported potential adverse effects, including hepatotoxicity and neurotoxicity. frontiersin.orgnih.gov For example, some research indicated that sophoridine could induce damage to hippocampal neurons. nih.govdovepress.com However, reports on its toxicity can be contradictory, highlighting the need for more thorough and conclusive research to establish its safety profile. nih.govdovepress.com
Current knowledge is largely based on short-term studies. Therefore, a critical future direction is the implementation of comprehensive, long-term in vivo toxicity assessments. These studies are essential to understand the cumulative effects of sophoridine exposure, identify potential for organ damage after prolonged use, and determine a safe therapeutic window. nih.gov Research into methods for reducing sophoridine's toxicity is also necessary to enhance its medicinal value. nih.gov A complete understanding of its long-term safety is a prerequisite for its broader clinical application. nih.govdntb.gov.ua
Translational Research and Clinical Efficacy Studies
Sophoridine hydrochloride injection was approved as an anticancer drug in China in 2005, primarily for patients with malignant trophoblastic tumors who are intolerant to standard chemotherapy. frontiersin.orgnih.gov This approval was supported by multicenter clinical studies which indicated an acceptable therapeutic effect. nih.govdovepress.com Modern pharmacological studies have confirmed its potential against various cancers, including those of the lung, liver, stomach, and pancreas, both in vivo and in vitro. frontiersin.orgnih.gov
Despite this, there is a need for more extensive translational research and rigorous clinical efficacy studies. nih.gov Future clinical trials should be designed to validate its effectiveness against a wider range of cancers and other diseases where it has shown preclinical promise, such as inflammatory conditions and viral infections. nih.govnih.gov As a single-component drug, sophoridine has advantages in quality control over complex traditional medicine formulations, which supports its potential for broader clinical development. nih.gov Further research is required to fully establish its therapeutic efficacy and translate preclinical findings into robust clinical applications. nih.govdntb.gov.ua
Development of Novel Sophoridine Derivatives with Superior Efficacy and Reduced Adverse Effects
A promising strategy to improve the therapeutic profile of sophoridine is through structural modification to create novel derivatives. dovepress.com Researchers are actively designing and synthesizing new sophoridine derivatives to enhance their pharmacological activity and potentially reduce toxicity. dovepress.comresearchgate.net These modifications often target the lactam ring or other specific positions on the sophoridine skeleton. dovepress.com
These efforts have yielded derivatives with significantly improved properties. For example, introducing an N-benzyl indole (B1671886) group or a phosphoramidate (B1195095) mustard motif has led to derivatives with potent anti-proliferative activity against various cancer cell lines. dovepress.com Some derivatives have also been developed as potential larvicidal agents. nih.govmdpi.com Future research should continue to explore structure-activity relationships (SAR) to guide the rational design of new compounds with optimized efficacy and a better safety profile. dovepress.comresearchgate.net
| Derivative Type | Modification Strategy | Enhanced Activity/Finding | Reference |
|---|---|---|---|
| Phosphoramide (B1221513) Mustard Derivatives | Substitution at the lactam ring-opened sophoridine skeleton. | Markedly suppressed the viability of S180 and H22 cancer cells and hindered tumor growth in mice. | dovepress.com |
| N-benzyl Indole Derivatives | Introduction of an N-benzyl indole group to the 14-carbon atom. | Showed potent anti-proliferative activity in multiple cancer cell lines (HepG2, SMMC-7721, Hela, CNE1, CNE2, and MCF7) with IC50 values significantly lower than the parent sophoridine. | dovepress.com |
| N-substituted Sophoridinic Acid Derivatives | Introduction of substituents on the nitrogen atom at the 12-position. | Compound 26 showed significant inhibitory activity against HepG-2 cancer cells and arrested the cell cycle in the G0/G1 phase. | researchgate.net |
| Oxime Ester Derivatives | Introduction of an oxime ester group. | Exhibited potential larvicidal activity against Aedes albopictus larva by inhibiting acetylcholinesterase (AChE). | nih.govmdpi.com |
| α-Aryl Propionamide (B166681) Derivative (ZM600) | Molecular hybridization introducing an aryl propionamide group at the 12-N position. | Displayed a significant inhibitory effect on the activation of hepatic stellate cells (HSCs), suggesting potential for treating liver fibrosis. | acs.org |
Exploration of Sophoridine in Combination Therapy Regimens
To overcome drug resistance and enhance treatment outcomes, particularly in oncology, cisplatin-based combination therapy is a widely explored strategy. eurekaselect.com Sophoridine has shown significant potential in this area by acting synergistically with conventional chemotherapeutic drugs like cisplatin (B142131). eurekaselect.comnih.gov
Studies have demonstrated that combining sophoridine with cisplatin enhances the efficacy of the latter in gastric and lung cancer cells. frontiersin.orgnih.gov The combination has been shown to inhibit cancer cell proliferation and colony formation more effectively than cisplatin alone and to induce a higher rate of apoptosis. nih.govscispace.com Mechanistically, sophoridine can enhance the effects of cisplatin by activating signaling pathways such as the Hippo and p53 pathways. frontiersin.orgresearchgate.net Future research should focus on optimizing these combination regimens, exploring synergy with other chemotherapeutic agents, and conducting in vivo and clinical studies to validate the therapeutic benefits and safety of these combination approaches for various cancers. eurekaselect.com
Mechanistic Investigations of Currently Underexplored Pharmacological Activities
While sophoridine's anticancer and anti-inflammatory properties are well-documented, it exhibits a much broader range of pharmacological activities that remain underexplored. frontiersin.orgnih.govresearchgate.net These include antiviral, analgesic, cardioprotective, and immunoprotective effects. frontiersin.orgnih.gov It has shown therapeutic potential for conditions as diverse as myocardial ischemia, arrhythmias, osteoporosis, and neurological disorders. frontiersin.orgnih.gov
Future research must delve deeper into the molecular mechanisms underlying these less-studied activities. For example, its anti-arrhythmic properties have been observed, but the specific mechanism requires further investigation. nih.gov Similarly, while it shows potential in treating neurological disorders, its effects on the nervous system, including reported neurotoxicity, are not fully understood and warrant detailed mechanistic studies. frontiersin.orgnih.gov Elucidating these mechanisms is crucial for identifying new therapeutic opportunities and ensuring the safe development of sophoridine for a wider range of clinical applications. researchgate.net
Application of Omics Technologies (Proteomics, Metabolomics) for Deeper Mechanistic Insights
Omics technologies, such as proteomics and metabolomics, offer powerful, high-throughput methods for gaining a comprehensive understanding of the molecular mechanisms of drug action. nih.govresearchgate.net These approaches allow for the global analysis of proteins and metabolites in biological samples, providing new insights into how compounds like sophoridine affect cellular processes. nih.govhumanspecificresearch.orgworldscholarsreview.org
The application of omics to sophoridine research is already yielding significant findings. For example, proteomics analysis has revealed that sophoridine may counteract obesity by interacting with the Src protein, which in turn suppresses VEGFR2 expression and PI3K/AKT phosphorylation. mdpi.comnih.gov Metabolomics has been used to identify differential metabolites and perturbed pathways, such as bile acid metabolism, to understand the mechanisms of hepatotoxicity induced by herbs containing sophoridine. dntb.gov.uafrontiersin.org Future studies should increasingly integrate these omics technologies. researchgate.net Combining proteomics, metabolomics, and transcriptomics can provide a multi-layered, systems-level view of sophoridine's biological effects, helping to uncover novel drug targets, identify biomarkers for efficacy and toxicity, and accelerate its development as a therapeutic agent. frontiersin.orgfrontiersin.org
| Omics Technology | Research Area | Key Findings/Insights | Reference |
|---|---|---|---|
| Proteomics | Obesity | Revealed that sophoridine inhibits adipocyte differentiation by interacting with Src, suppressing VEGFR2 expression and PI3K/AKT phosphorylation. | mdpi.comnih.gov |
| Metabolomics | Asthma (in a formula containing sophoridine) | Identified 140 differential metabolites and, through integration with network pharmacology, pinpointed key metabolites and pathways involved in the anti-asthmatic effect. | dntb.gov.ua |
| Metabolomics & Systems Toxicology | Hepatotoxicity (of an herb containing sophoridine) | Identified 19 differential metabolites and significantly altered bile acid biosynthesis pathways, linking the toxic effects to the alkaloid components. | frontiersin.org |
| Metabolomics | Schistosomiasis Infection (mouse model) | Identified sophoridine as one of the most significantly up-regulated metabolites in the serum of infected mice, suggesting its potential as a biomarker. | acs.org |
| Proteomics | Osteoporosis | Used to study the effects of sophoridine on the RANKL-ERK-NFAT pathway in the context of osteoporosis. |
Q & A
Q. What are the primary pharmacological activities of sophoridine, and what experimental methodologies validate these effects?
Sophoridine exhibits anti-tumor, anti-inflammatory, antiviral, anti-arrhythmic, and analgesic activities. These are validated through:
- In vitro assays : MTT assays for cytotoxicity (e.g., inhibition of HepG2.2.15 cells for HBV activity ), Transwell invasion tests for anti-cancer effects .
- In vivo models : Rodent studies for anti-tumor efficacy (e.g., xenograft models) and cardiovascular protection (e.g., myocardial ischemia models) .
- Molecular techniques : Western blotting to assess apoptosis-related proteins (Bcl-2, Bax, Caspase-3) and ELISA for cytokine profiling (TNF-α, IL-6) .
Q. How is sophoridine isolated and characterized from plant sources?
Sophoridine is extracted from Sophora species (e.g., Sophora flavescens) via ethanol reflux, followed by chromatographic purification (e.g., silica gel column chromatography). Structural characterization employs:
Q. What standardized models are used to evaluate sophoridine's pharmacokinetics and toxicity?
- Pharmacokinetics : Rodent studies track tissue distribution (e.g., kidney, liver) and excretion (urinalysis) .
- Toxicity : Acute toxicity tests (LD50 determination via intraperitoneal injection) and chronic toxicity assessments (histopathological analysis of liver/neuronal tissues) .
Advanced Research Questions
Q. How can structural modifications enhance sophoridine's anti-cancer properties?
Derivatives are synthesized to improve efficacy and reduce toxicity:
- C-14 modifications : Adding a benzyl indole group increases anti-proliferative activity in glioma cells .
- Imine conjugation at C-15 : Enhances DNA topoisomerase I inhibition, validated via molecular docking .
- Nanoformulations : Liposomal encapsulation improves oral bioavailability and tumor targeting .
Q. What molecular mechanisms underlie sophoridine's anti-inflammatory and antiviral effects?
- NF-κB pathway inhibition : Reduces pro-inflammatory cytokines (TNF-α, IL-6) in macrophage models .
- Antiviral action : In HBV, sophoridine suppresses viral DNA replication by downregulating p38 MAPK and ERK1 signaling in HepG2.2.15 cells . For EV71, it inhibits viral entry via receptor-binding interference .
Q. How do researchers address contradictions in sophoridine's reported toxicity profiles?
Discrepancies in neurotoxicity (e.g., hippocampal neuron damage ) vs. neuroprotection (e.g., ischemic stroke models ) are investigated through:
- Dose-response studies : Identifying therapeutic windows (e.g., 2.5–10 mg/kg in pMCAO rats ).
- Mechanistic reconciliation : Assessing context-dependent effects (e.g., ERK pathway activation in epilepsy vs. suppression in cancer) .
- Predictive modeling : SVM classifiers and PBPK models to forecast hepatotoxicity thresholds .
Q. What strategies optimize sophoridine's bioavailability for clinical translation?
- Nano-delivery systems : Polymeric nanoparticles improve solubility and sustained release .
- Prodrug synthesis : Esterification of hydroxyl groups enhances intestinal absorption .
- Co-administration : Synergy with P-glycoprotein inhibitors to bypass efflux mechanisms .
Methodological Considerations
Q. How are data inconsistencies in sophoridine's anti-tumor efficacy resolved across studies?
Q. What advanced techniques elucidate sophoridine's structure-activity relationships (SAR)?
Q. How is sophoridine's cardioprotective activity mechanistically distinguished from berberine?
- Ion channel modulation : Sophoridine affects cardiac K⁺/Ca²⁺ channels, while berberine targets Na⁺ channels .
- Metabolic pathways : Sophoridine is renally excreted, whereas berberine undergoes hepatic CYP450 metabolism .
- In vivo specificity : Sophoridine's LD50 (65.19 mg/kg) is marginally higher than berberine's (57.6 mg/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
